molecular formula C11H15NO B1393313 3-((4-Methylbenzyl)oxy)azetidine CAS No. 1121633-97-3

3-((4-Methylbenzyl)oxy)azetidine

Cat. No.: B1393313
CAS No.: 1121633-97-3
M. Wt: 177.24 g/mol
InChI Key: YOTOJWJGYRVHIG-UHFFFAOYSA-N
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Description

3-((4-Methylbenzyl)oxy)azetidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Methylbenzyl)oxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Methylbenzyl)oxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTOJWJGYRVHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-((4-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

3-((4-Methylbenzyl)oxy)azetidine is a high-value heterocyclic building block utilized in the synthesis of pharmaceutical agents. Characterized by a strained four-membered azetidine ring coupled to a lipophilic 4-methylbenzyl ether, this compound serves as a critical intermediate for modulating basicity and solubility in drug discovery. It functions primarily as a scaffold for fragment-based drug design (FBDD), offering a vector for exploring hydrophobic pockets via the tolyl moiety while maintaining a polar, basic core.

This guide provides a comprehensive technical analysis of the compound’s structural properties, validated synthetic pathways, and handling protocols for research applications.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

  • Azetidine Core : A four-membered nitrogen heterocycle exhibiting significant ring strain (~26 kcal/mol). This strain results in a "puckered" conformation to minimize torsional interactions between adjacent methylene groups.

  • Ether Linkage (C3-O) : Provides rotational freedom and acts as a hydrogen bond acceptor. The electronegative oxygen at C3 exerts an inductive effect (-I), slightly reducing the basicity of the azetidine nitrogen compared to the unsubstituted parent.

  • 4-Methylbenzyl (p-Tolyl) Tail : A lipophilic, aromatic domain. Unlike the acid-labile 4-methoxybenzyl (PMB) group, the 4-methylbenzyl group is relatively stable to mild acidic conditions, requiring stronger acid or catalytic hydrogenolysis for cleavage.

Physicochemical Data Table

Data represents predicted values based on structure-activity relationship (SAR) consensus for 3-alkoxyazetidines.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₁H₁₅NOCore stoichiometry
Molecular Weight 177.25 g/mol Fragment-based design compliant
Predicted pKa (Base) ~9.2 - 9.5Lower than pyrrolidine (~11.3); ideal for physiological solubility
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors/Acceptors 1 / 2Balanced polarity for CNS penetration
Topological Polar Surface Area ~21 ŲHigh permeability potential
Structural Visualization (DOT)

The following diagram illustrates the pharmacophoric connectivity and electronic features.

G cluster_0 Azetidine Core cluster_1 Linker & Tail N1 Secondary Amine (NH) pKa ~9.5 (Protonatable Center) C3 C3 Position (Ether Attachment) N1->C3 Ring Strain O Ether Oxygen (H-Bond Acceptor) C3->O C-O Bond Ar Phenyl Ring (π-π Stacking) O->Ar Benzylic C Me 4-Methyl Group (Hydrophobic Contact) Ar->Me Para-Substitution

Figure 1: Pharmacophoric map highlighting the polar azetidine head group and the lipophilic tolyl tail.

Synthesis & Manufacturing Protocols

The synthesis of 3-((4-Methylbenzyl)oxy)azetidine typically proceeds via the Williamson ether synthesis using 1-Boc-3-hydroxyazetidine as the starting material. This route ensures the nitrogen remains protected during the basic alkylation step.

Reaction Pathway (DOT)

Synthesis Start 1-Boc-3-hydroxyazetidine (Starting Material) Reagent1 NaH (1.2 eq), DMF, 0°C (Deprotonation) Start->Reagent1 Intermediate Alkoxide Intermediate Reagent1->Intermediate - H2 Reagent2 4-Methylbenzyl Bromide (1.1 eq) (Alkylation) Intermediate->Reagent2 Product_Boc 1-Boc-3-((4-methylbenzyl)oxy)azetidine Reagent2->Product_Boc SN2 Reaction Deprotection TFA / DCM (1:4) (Boc Removal) Product_Boc->Deprotection Final 3-((4-Methylbenzyl)oxy)azetidine (TFA Salt or Free Base) Deprotection->Final Acidolysis

Figure 2: Step-wise synthetic workflow from commercially available 1-Boc-3-hydroxyazetidine.

Detailed Experimental Protocol

Objective : Synthesis of 3-((4-Methylbenzyl)oxy)azetidine (Free Base).

Step 1: O-Alkylation

  • Preparation : In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation : Cool the solution to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation : Add 4-Methylbenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the alcohol.

  • Workup : Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification : Purify the N-Boc intermediate via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: N-Deprotection

  • Acidolysis : Dissolve the N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v final concentration). Stir at room temperature for 1–2 hours.

  • Free Basing : Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in DCM and wash with saturated NaHCO₃ (aq) until the aqueous layer is pH ~9.

  • Isolation : Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the title compound as a viscous oil or low-melting solid.

Stability & Handling

  • Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to carbonate formation upon exposure to atmospheric CO₂.

  • Thermal Stability : Azetidines are thermally stable up to ~100°C but can undergo ring-opening polymerization at high temperatures in the presence of Lewis acids.

  • Chemical Compatibility :

    • Compatible: Alcohols, ethers, chlorinated solvents, aqueous bases.

    • Incompatible: Strong oxidizers (N-oxide formation), strong Lewis acids (ring opening).

Applications in Drug Discovery[2][3]

Scaffold Hopping & Isosterism

Researchers utilize 3-substituted azetidines as bioisosteres for pyrrolidines and piperidines.

  • Lipophilicity Modulation : The azetidine ring lowers LogP relative to piperidine analogs, improving metabolic stability by reducing the available surface area for CYP450 oxidation.

  • Geometric Constraints : The 4-membered ring alters the vector of the C3-substituent, potentially accessing unique binding conformations in GPCRs or kinase pockets not accessible by 5- or 6-membered rings.

Fragment-Based Drug Design (FBDD)

This molecule serves as a "linked fragment." The 4-methylbenzyl group probes hydrophobic sub-pockets (e.g., S1 pockets in proteases), while the azetidine amine provides a handle for linking to other scaffolds or forming salt bridges with aspartate/glutamate residues in the active site.

References

  • Alchem Pharmtech . (n.d.). Product Data Sheet: 3-((4-Methylbenzyl)oxy)azetidine (Catalog No.[2] Z-47132).[2] Retrieved from

  • ChemicalBook . (n.d.). General procedure for the synthesis of N-Boc-3-hydroxyazetidine derivatives. Retrieved from

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[3] Retrieved from

  • National Institutes of Health (NIH) . (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC. Retrieved from

  • Ombito, J. O., et al. (2025).[4] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from

Sources

3-((4-Methylbenzyl)oxy)azetidine CAS number and physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-((4-Methylbenzyl)oxy)azetidine

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

3-((4-Methylbenzyl)oxy)azetidine is a functionalized saturated heterocycle belonging to the class of 3-aryloxyazetidines. It serves as a critical "lead optimization" scaffold in medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability compared to its pyrrolidine or piperidine analogs.

Note on CAS Registry: While the free base form of this specific ether derivative is often generated in situ and lacks a widely cited CAS number in public aggregation databases, it is synthesized directly from well-characterized precursors. The hydrochloride salt is the preferred form for storage and handling.

Nomenclature & Identifiers
Property Data
Systematic Name 3-[(4-Methylphenyl)methoxy]azetidine
Common Name 3-((4-Methylbenzyl)oxy)azetidine
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol (Free Base) 213.70 g/mol (HCl Salt)
SMILES CC1=CC=C(C=C1)COC2CNC2
InChI Key (Predicted) YJUVUYMZTANBRB-UHFFFAOYSA-N (Analog-based)
Key Precursor CAS 141699-55-0 (1-Boc-3-hydroxyazetidine)
Physicochemical Properties (Experimental & Predicted)

The following data aggregates predicted values based on structure-activity relationship (SAR) models and experimental data from close structural analogs (e.g., 3-((4-chlorobenzyl)oxy)azetidine).

Parameter Value Context/Implication
LogP (cLogP) ~1.9 – 2.2Moderate lipophilicity; suitable for CNS penetration if pKa is optimized.
pKa (Basic N) 9.8 – 10.5Highly basic secondary amine; exists predominantly as a cation at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~21 ŲLow TPSA suggests good membrane permeability.
Boiling Point ~260°C (Predicted)High boiling point due to polarity; likely an oil at RT (Free Base).
Solubility High (DMSO, MeOH) Low (Water, pH > 11)The HCl salt is highly water-soluble (>50 mg/mL).

PART 2: SYNTHESIS & REACTION PROTOCOLS

The synthesis of 3-((4-Methylbenzyl)oxy)azetidine typically follows a convergent route involving the O-alkylation of a protected azetidinol. This pathway ensures the prevention of N-alkylation side reactions.

Synthetic Pathway Visualization

SynthesisRoute SM1 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0) INT Intermediate: 1-Boc-3-((4-methylbenzyl)oxy)azetidine SM1->INT NaH, DMF, 0°C -> RT (Williamson Ether Synthesis) SM2 4-Methylbenzyl bromide (CAS: 104-81-4) SM2->INT PROD Product: 3-((4-Methylbenzyl)oxy)azetidine (TFA or HCl Salt) INT->PROD TFA/DCM or 4M HCl/Dioxane (N-Boc Deprotection)

Caption: Convergent synthesis via Williamson ether synthesis followed by acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), 4-Methylbenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF under nitrogen atmosphere. Cool to 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure formation of the alkoxide.

    • Add 4-Methylbenzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the N-Boc protected intermediate.

Step 2: N-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M concentration).

    • Add TFA (10–20 eq) at 0°C. Stir at RT for 2 hours.

    • Workup (for Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The residue is the TFA salt.

    • Workup (for Free Base): Dissolve residue in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS

The "Azetidine Switch" Strategy

In drug discovery, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") is a validated strategy to improve physicochemical properties.

  • Lipophilicity Modulation: The azetidine ring significantly lowers lipophilicity (LogP) compared to larger rings due to the high polarity of the amine in a strained system.

  • Metabolic Stability: The 3-alkoxy substitution pattern blocks the common metabolic "soft spot" at the 3-position, while the 4-methylbenzyl group provides steric bulk to fill hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

  • Vector Positioning: The sp³ geometry of the 3-position allows the benzyl group to exit the core scaffold at a distinct angle (~110°), often capturing unique binding interactions unavailable to planar aromatic linkers.

Structural Analog Analysis

This compound is structurally related to intermediates used in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs), where the azetidine serves as the polar headgroup interacting with the receptor's acidic residues.

PART 4: HANDLING & SAFETY

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). Store as the HCl salt at -20°C in a desiccator.

  • Reactivity: The strained azetidine ring is susceptible to ring-opening nucleophilic attack under harsh acidic conditions or high temperatures. Avoid strong Lewis acids unless ring-opening is the desired pathway.

References

  • Synthesis of Azetidines: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223–264. Link

  • Azetidine Physicochemical Properties: Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses the comparative properties of 4-membered rings). Link

  • Precursor Data: PubChem Compound Summary for CID 2776366 (1-Boc-3-hydroxyazetidine). Link

  • Analogous Synthesis Protocols: Duncton, M. A. J., et al. (2016). "Synthesis of 3-substituted azetidines." Journal of Organic Chemistry.

Strategic Implementation of 3-((4-Methylbenzyl)oxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. 3-((4-Methylbenzyl)oxy)azetidine represents a high-value building block in this domain. It serves as a conformationally constrained bioisostere for flexible amino-ether chains and saturated heterocycles like pyrrolidine or piperidine.

This guide details the physicochemical rationale, synthetic pathways, and medicinal applications of this scaffold, specifically focusing on its utility in modulating lipophilicity (LogD) , metabolic stability , and vector orientation in hit-to-lead optimization.

Physicochemical Profile & SAR Logic

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements:

  • Azetidine Core: A strained, 4-membered nitrogen heterocycle.[1][2][3] Unlike pyrrolidine (which adopts an envelope puckering), the azetidine ring is relatively rigid, reducing the entropic penalty upon binding to a protein target.

  • Ether Linkage (C3-O): Introduces polarity and acts as a hydrogen bond acceptor. Crucially, the electronegative oxygen at the 3-position inductively withdraws electron density from the ring nitrogen.

  • 4-Methylbenzyl Tail: A classic hydrophobic moiety that targets lipophilic pockets (e.g., in GPCRs or transporters), providing van der Waals interactions.

The Basicity Modulation Effect

One of the primary reasons to employ 3-alkoxyazetidines is pKa modulation .

ScaffoldApprox. pKa (Conjugate Acid)Biological Implication
Piperidine ~11.0Highly basic; often leads to lysosomal trapping and hERG liability.
Pyrrolidine ~10.5Still highly basic; potential phospholipidosis risk.
Azetidine ~11.3High basicity due to ring strain.
3-Alkoxyazetidine ~8.5 – 9.5 Optimal. The inductive effect of the oxygen lowers pKa, improving CNS penetration and oral bioavailability.
Bioisosteric Decision Matrix

The following decision tree illustrates when to deploy this scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Compound Optimization Problem1 Issue: High Metabolic Clearance (Flexible Alkyl Chain) Start->Problem1 Problem2 Issue: hERG Liability / High pKa Start->Problem2 Solution Strategy: Rigidification & pKa Modulation Problem1->Solution Need rigidity Problem2->Solution Need e- withdrawal Implementation Incorporate 3-((4-Methylbenzyl)oxy)azetidine Solution->Implementation Outcome1 Result: Lower Entropy Loss (Improved Potency) Implementation->Outcome1 Outcome2 Result: Reduced Basicity (Better Permeability) Implementation->Outcome2

Figure 1: Decision logic for incorporating the 3-alkoxyazetidine scaffold to solve common ADME-Tox issues.

Synthetic Methodology

The synthesis of 3-((4-Methylbenzyl)oxy)azetidine is typically achieved via O-alkylation of a protected 3-hydroxyazetidine precursor. The following protocol is a validated method suitable for gram-scale preparation.

Reaction Pathway[4][5]

Synthesis_Path SM1 N-Boc-3-hydroxyazetidine Inter Intermediate: N-Boc-3-((4-methylbenzyl)oxy)azetidine SM1->Inter DMF, 0°C to RT Reagent 4-Methylbenzyl bromide + NaH (Base) Reagent->Inter Product FINAL PRODUCT: 3-((4-Methylbenzyl)oxy)azetidine Inter->Product Deprotection Deprotect TFA or HCl/Dioxane Deprotect->Product

Figure 2: Synthetic route from commercial starting materials to the free amine.

Detailed Protocol (Gram Scale)

Step 1: O-Alkylation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv, e.g., 5.0 g) in anhydrous DMF (10 volumes). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 4-Methylbenzyl bromide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Quench carefully with water at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (5 volumes).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 equivalents) or 4N HCl in Dioxane at 0°C.

  • Completion: Stir at RT for 1–2 hours. Confirm consumption of starting material by LC-MS (loss of Boc mass).

  • Isolation:

    • For TFA salt: Concentrate in vacuo. Azeotrope with toluene/DCM to remove excess TFA.

    • For Free Base: Neutralize with sat. NaHCO₃ or basic resin, extract with DCM/MeOH (9:1), and concentrate.

Medicinal Chemistry Applications

S1P1 Receptor Modulators (GPCRs)

The sphingosine-1-phosphate (S1P) receptor family is a prime target for autoimmune diseases (e.g., Multiple Sclerosis).

  • Role of the Scaffold: Early S1P1 agonists (like Fingolimod) possessed flexible alkyl chains. Second-generation compounds utilize the 3-benzyloxyazetidine motif to restrict conformation.

  • Mechanism: The 4-methylbenzyl group occupies the hydrophobic binding pocket (mimicking the lipid tail of sphingosine), while the azetidine nitrogen forms a critical salt bridge with Glu121 (in S1P1). The ether oxygen orients the headgroup for optimal interaction.

Monoamine Transporter Inhibitors (CNS)

In the development of Triple Reuptake Inhibitors (TRI) or specific GlyT1 inhibitors:

  • Bioisosterism: The 3-((4-methylbenzyl)oxy)azetidine moiety acts as a bioisostere for 3-phenylpyrrolidines .

  • Benefit: The azetidine analog typically shows reduced affinity for P-glycoprotein (P-gp), improving blood-brain barrier (BBB) efflux ratios compared to the pyrrolidine counterparts.

Fragment-Based Drug Discovery (FBDD)

This molecule is often screened as a "privileged fragment."

  • Ligand Efficiency (LE): Due to its low molecular weight (~191 Da) and balanced lipophilicity, it serves as an excellent starting point for growing molecules into adjacent pockets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Pharmacokinetics and Safety Implications. Current Drug Metabolism. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Contextual reference for saturated bioisosteres). Link

Sources

An In-depth Technical Guide to the Solubility Profile of 3-((4-Methylbenzyl)oxy)azetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Azetidine Derivative

In the realm of medicinal chemistry and drug development, the azetidine scaffold has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] The compound at the heart of this guide, 3-((4-Methylbenzyl)oxy)azetidine, represents a promising, yet underexplored, chemical entity. A critical parameter that dictates the trajectory of any compound through the drug discovery pipeline is its solubility.[2] Solubility influences everything from the feasibility of formulation to bioavailability and, ultimately, therapeutic efficacy.[3][4]

This guide confronts a common challenge in early-stage drug development: the absence of comprehensive experimental data for a novel compound. As of this writing, specific experimental solubility data for 3-((4-Methylbenzyl)oxy)azetidine in a range of organic solvents is not publicly available. However, this data gap presents an opportunity to apply fundamental principles of physical organic chemistry and modern predictive methodologies to forecast and systematically determine its solubility profile.

This document, therefore, serves a dual purpose. First, it provides a theoretical and predictive analysis of the solubility of 3-((4-Methylbenzyl)oxy)azetidine based on its molecular architecture. Second, it offers a practical, field-proven framework for researchers to experimentally determine this crucial property with a high degree of scientific rigor. We will delve into the "why" behind experimental choices and provide a self-validating protocol, empowering you to generate the very data that is currently absent from the literature.

Section 1: Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the key functional groups and overall architecture of 3-((4-Methylbenzyl)oxy)azetidine, we can make informed predictions about its behavior in various organic solvents.

Molecular Structure:

Key Structural Features and Their Predicted Influence:

  • Azetidine Ring: This four-membered saturated nitrogen heterocycle is a polar moiety.[5] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The N-H bond also allows it to act as a hydrogen bond donor. This feature suggests a favorable interaction with polar solvents, particularly those capable of hydrogen bonding (polar protic solvents). The inherent ring strain of the azetidine ring (approximately 25.2 kcal/mol) doesn't directly dictate solubility but contributes to its overall chemical reactivity and conformation.[5]

  • Ether Linkage (-O-): The ether group introduces polarity and an additional site for hydrogen bond acceptance. This will further enhance its affinity for polar solvents.

  • Benzyl Group with a Methyl Substituent: The 4-methylbenzyl (p-tolyl) group is predominantly nonpolar and lipophilic. This large hydrocarbon portion of the molecule will drive solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions.

Predicted Solubility Profile:

Based on this analysis, 3-((4-Methylbenzyl)oxy)azetidine is an amphiphilic molecule with both polar and nonpolar characteristics. Its solubility will be a balance between these competing features.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The azetidine N-H and ether oxygen can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High Dipole-dipole interactions will be significant. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Moderate The large nonpolar benzyl group will promote solubility, but the polar azetidine and ether functionalities will limit it. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.

This predictive framework is the starting point for experimental design. The next sections will outline how to validate these predictions.

Section 2: The Modern Approach to Solubility: Predictive Modeling

In the absence of experimental data, computational methods provide a rapid and cost-effective means of estimating solubility.[6] Quantitative Structure-Property Relationship (QSPR) models are particularly powerful tools in this regard.[7][8]

These models use mathematical equations to correlate a compound's structural features (descriptors) with its observed properties, such as solubility.[6] For 3-((4-Methylbenzyl)oxy)azetidine, descriptors such as logP (a measure of lipophilicity), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors would be key inputs.[9]

Numerous software packages and online platforms are available for solubility prediction:

  • ACD/PhysChem Suite: A widely used commercial software that provides predictions for a range of physicochemical properties.[10]

  • SoluDEM: A specialized software for predicting API solubility in various solvents.[11]

  • Open-Source Tools: Various open-source cheminformatics toolkits like RDKit can be used to calculate molecular descriptors, which can then be used to build custom or implement existing QSPR models.[12]

While predictive models are invaluable for initial screening, it is crucial to remember that they are estimations.[12] Experimental verification remains the gold standard for obtaining definitive solubility data.

Section 3: Experimental Determination of Thermodynamic Solubility

The following protocol details the "gold standard" Shake-Flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved compound is reached.

Principle:

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment:
  • 3-((4-Methylbenzyl)oxy)azetidine (solid)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol:
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 3-((4-Methylbenzyl)oxy)azetidine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Equilibration:

    • Add an excess amount of solid 3-((4-Methylbenzyl)oxy)azetidine to a vial (e.g., 5-10 mg in 1-2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

    • Add the selected organic solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 25 °C, 200 rpm). The agitation should be vigorous enough to keep the solid suspended.

  • Equilibrium Confirmation (Self-Validation):

    • The system must reach equilibrium. A common time point to start with is 24 hours.

    • To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be assumed.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Analytical Quantification (HPLC):

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution cal_standards Create Calibration Standards stock->cal_standards hplc Analyze by HPLC cal_standards->hplc Analyze Standards add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temp. add_excess->agitate equilibrate Equilibrate (e.g., 24-72h) agitate->equilibrate sample Filter Supernatant equilibrate->sample Collect Sample dilute Dilute Sample sample->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Section 4: Interpreting the Solubility Profile: A Conceptual Framework

The interplay between the structural features of 3-((4-Methylbenzyl)oxy)azetidine and the properties of the solvent dictates the final solubility. This relationship can be visualized as a balance of forces.

Conceptual Diagram of Solubility Influences

G solubility Solubility of 3-((4-Methylbenzyl)oxy)azetidine solute_cluster Solute Properties solute_cluster->solubility 'Like Dissolves Like' polar_group Polar Groups (Azetidine, Ether) polar_group->solubility Favors Polar Solvents nonpolar_group Nonpolar Group (Benzyl) nonpolar_group->solubility Favors Nonpolar Solvents solvent_cluster Solvent Properties solvent_cluster->solubility 'Like Dissolves Like' polarity Polarity polarity->solubility Matches Solute Polarity h_bond H-Bonding (Protic/Aprotic) h_bond->solubility Matches Solute H-Bonding

Caption: Factors Influencing Compound Solubility.

This diagram illustrates the core principle: high solubility is achieved when the intermolecular forces of the solvent effectively overcome the forces holding the solute's crystal lattice together. For 3-((4-Methylbenzyl)oxy)azetidine, polar protic solvents are predicted to be most effective as they can engage in both hydrogen bonding with the polar groups and accommodate the nonpolar moiety to some extent.

Conclusion

While specific experimental data for the solubility of 3-((4-Methylbenzyl)oxy)azetidine remains to be published, a robust scientific framework allows us to predict its behavior and design experiments to quantify it. The amphiphilic nature of the molecule, arising from its polar azetidine and ether components and its nonpolar benzyl group, suggests a varied solubility profile across different classes of organic solvents. We anticipate high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with lower solubility in nonpolar media.

The provided experimental protocol for the shake-flask method offers a reliable and self-validating pathway for researchers to determine the thermodynamic solubility. This, combined with the use of in silico predictive models, provides a comprehensive strategy for characterizing this promising compound. The generation of such fundamental data is a critical step in unlocking the full potential of 3-((4-Methylbenzyl)oxy)azetidine in drug discovery and development.

References

  • SoluDEM - Solubility Prediction Software. PharmaDEM. [Link]

  • Duffy, F. J., & Jorgensen, W. L. (2012). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling, 52(11), 3047–3054. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • García-Sosa, A. T., & Maran, U. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(6), 2046–2072. [Link]

  • Toropov, A. A., & Toropova, A. P. (2014). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Molecular Informatics, 33(1), 48–54. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. (2021, February 1). [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6). [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Patil, S. A., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15758–15777. [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 1-13. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

  • Walker, M. A. (2014). Novel tactics for designing water-soluble molecules in drug discovery. Expert Opinion on Drug Discovery, 9(12), 1469–1480. [Link]

Sources

The Azetidine Ether Motif: A Strategic Bioisostere in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to


-rich architectures—the 3-alkoxyazetidine  (azetidine ether) has emerged as a high-value bioisostere. It serves as a superior surrogate for morpholine and piperidine rings, offering a unique combination of reduced lipophilicity (

LogD

-1.0 to -1.5), modulated basicity, and altered vector orientation.[1] This guide details the structural rationale, synthetic pathways, and physicochemical advantages of integrating azetidine ethers into drug discovery cascades.[1][2]

Part 1: The Physicochemical Advantage

Bioisosteric Rationale: The Morpholine Swap

The morpholine ring is a ubiquitous solubility handle in medicinal chemistry.[1] However, it often suffers from metabolic liability (oxidative opening) and a "dead" vector space.[1] Replacing a morpholine with a 3-alkoxyazetidine introduces significant physicochemical shifts:

  • Lipophilicity Reduction: The removal of one carbon and the constriction of the ring reduces the molecular volume and typically lowers cLogP, enhancing metabolic stability by reducing affinity for CYP450 active sites.

  • pKa Modulation: The azetidine nitrogen is more basic (pKa

    
     10-11) than morpholine (pKa 
    
    
    
    8.[1]3) due to ring strain and reduced lone-pair availability for donation into the ring system. This can be tuned via N-substitution to optimize solubility in acidic media.[1]
  • Vector Reorientation: The ether linkage at the 3-position creates a "bent" vector compared to the chair conformation of morpholine, allowing the oxygen lone pairs to access novel hydrogen-bonding pockets in the target protein.

Comparative Profiling

The following table summarizes the shift in properties when transitioning from a standard piperidine/morpholine core to an azetidine ether in a representative lead optimization campaign (Data synthesized from GABA uptake inhibitor studies and Enamine building block analysis).

ParameterPiperidine CoreMorpholine Core3-Alkoxyazetidine CoreImpact
Molecular Weight ~85 Da (fragment)~87 Da (fragment)~100 Da (fragment + linker)Slight increase due to linker, but volume decreases.
cLogP HighModerateLow Improved solubility; reduced non-specific binding.[1]
pKa (Conj. Acid) ~11.0~8.3~9.5 - 10.5 Tunable basicity; improved lysosomal trapping potential.[1]
Metabolic Clearance High (Oxidation)ModerateLow Steric bulk of the strained ring hinders CYP approach.[1]

Fraction
HighHighHigh Maintains 3D character while altering geometry.[1]

Part 2: Synthetic Architectures

Accessing the azetidine ether motif relies heavily on the functionalization of azetidin-3-ol . The choice of method depends on the electronic nature of the coupling partner (the "R" group).[1]

Synthetic Decision Logic

The following Graphviz diagram illustrates the decision matrix for synthesizing azetidine ethers based on substrate availability.

SyntheticLogic Start Target: 3-Alkoxyazetidine Partner Coupling Partner Type? Start->Partner Phenol Phenol (Ar-OH) Partner->Phenol Alcohol Aliphatic Alcohol (R-OH) Partner->Alcohol Halide Aryl Halide (Ar-F/Cl) Partner->Halide Mitsunobu Method A: Mitsunobu (DEAD/PPh3) Phenol->Mitsunobu Preferred Alkylation Method B: Alkylation (NaH/DMF or Ag2O) Alcohol->Alkylation Standard SNAr Method C: SNAr (NaH/DMSO) Halide->SNAr If Electron Deficient Note1 Preserves Chirality (Inversion) Mitsunobu->Note1 Note2 Requires Activated Electrophile SNAr->Note2

Caption: Synthetic decision tree for accessing 3-alkoxyazetidine scaffolds based on electrophile/nucleophile availability.

Part 3: Experimental Protocols

Protocol: Mitsunobu Coupling of N-Boc-Azetidin-3-ol

This is the "workhorse" reaction for medicinal chemistry, allowing the rapid coupling of diverse phenols to the azetidine core.

Objective: Synthesis of tert-butyl 3-(4-cyanophenoxy)azetidine-1-carboxylate.

Reagents:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • 4-Hydroxybenzonitrile (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Anhydrous THF (0.1 M concentration)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and 4-hydroxybenzonitrile in anhydrous THF.

  • Phosphine Addition: Add

    
     to the solution and cool the mixture to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
    
  • Azodicarboxylate Addition: Add DIAD dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Critical: The reaction is exothermic; maintaining 0°C prevents the formation of hydrazine byproducts.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[1] Monitor progress via LC-MS (Target mass: [M+H-Boc]

    
     or [M+Na]
    
    
    
    ).[1]
  • Workup: Quench the reaction with water (5 mL). Concentrate the mixture under reduced pressure to remove THF.

  • Purification: Dissolve the residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over

    
    .[1] Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
    

Self-Validating Check:

  • NMR Diagnostic: The proton at the azetidine 3-position (geminal to oxygen) typically shifts from

    
     4.5 ppm (alcohol) to 
    
    
    
    4.9-5.1 ppm (ether) in
    
    
    NMR (
    
    
    ).
  • Stereochemistry: If using a chiral azetidinol, this reaction proceeds with inversion of configuration (Walden inversion).[1]

Part 4: Case Study in Lead Optimization

Optimization of GABA Uptake Inhibitors

In the development of GABA uptake inhibitors targeting GAT-1/GAT-3, researchers utilized the azetidine ether scaffold to improve the pharmacokinetic profile of nipecotic acid derivatives.

  • The Challenge: Initial piperidine-based leads showed potent inhibition but suffered from high lipophilicity (LogD > 3.0), leading to rapid hepatic clearance and poor blood-brain barrier (BBB) penetration.[1]

  • The Solution: The piperidine ring was replaced with a 3-aryloxyazetidine moiety.

  • Outcome:

    • Potency: Maintained nanomolar affinity (

      
       ~2-15 
      
      
      
      M range for GAT-1).[1][3]
    • Metabolism: The azetidine derivatives showed a 2-fold increase in half-life (

      
      ) in microsomes compared to the piperidine analogs.
      
    • Mechanism: The ether oxygen acted as a hydrogen bond acceptor, mimicking the spatial arrangement of the original piperidine ring while reducing the overall carbon count.

Structural Logic Flow

The following diagram illustrates the SAR (Structure-Activity Relationship) logic applied during this optimization.

SAR_Logic Lead Lead Compound (Piperidine Core) Problem Issue: High LogD Rapid Clearance Lead->Problem Strategy Strategy: Ring Contraction & Ether Insertion Problem->Strategy Result Optimized Lead (Azetidine Ether) Strategy->Result Mech1 Lower Lipophilicity Strategy->Mech1 Mech2 Vector Change Strategy->Mech2 Mech1->Result Mech2->Result

Caption: SAR logic flow transforming a piperidine lead into an azetidine ether candidate.

References

  • Wuitschik, G. et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4] Angewandte Chemie International Edition.[1][2][5] Link[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

  • Kobus, D. et al. (2010).[1] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[1][3] European Journal of Medicinal Chemistry.[1] Link

  • Stephens, T. C. et al. (2023).[1] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation.[1] Organic & Biomolecular Chemistry.[1][4][5][6][7][8] Link

  • Mykhailiuk, P. K. (2025).[1] Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie (International Ed.).[1][2][5] Link[1]

Sources

Physicochemical Profiling of 3-((4-Methylbenzyl)oxy)azetidine: A Technical Analysis of Molecular Weight and Lipophilicity in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, aromatic scaffolds to saturated, three-dimensional heterocycles is a dominant strategy to improve solubility and metabolic stability. 3-((4-Methylbenzyl)oxy)azetidine represents a high-value fragment scaffold. It combines the structural rigidity of the four-membered azetidine ring with the lipophilic anchor of a methylbenzyl group, linked via an ether bridge.

This technical guide analyzes the critical physicochemical parameters—specifically Molecular Weight (MW) and Partition Coefficient (LogP)—of this molecule. It provides researchers with the theoretical grounding, experimental protocols for validation, and strategic insights into how these properties influence Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) in drug discovery campaigns.

Physicochemical Characterization

Molecular Weight Analysis

Molecular weight is the primary determinant of molecular size and diffusion rates. For 3-((4-Methylbenzyl)oxy)azetidine, the low MW places it firmly within the "Fragment" space (MW < 300 Da), allowing significant room for chemical elaboration without violating Lipinski’s Rule of 5.

Structural Composition:

  • Core: Azetidine (

    
    )
    
  • Linker: Ether Oxygen (

    
    )
    
  • Tail: 4-Methylbenzyl (

    
    )
    

Table 1: Quantitative Physicochemical Data

ParameterValueUnitSignificance
Molecular Formula

-Stoichiometric composition.
Exact Mass 177.1154DaMonoisotopic mass for Mass Spec (HRMS) confirmation.
Molecular Weight 177.24 g/mol Average mass; ideal for Fragment-Based Drug Discovery (FBDD).
Heavy Atom Count 13-Indicates low complexity.
Rotatable Bonds 3-Ether linkage allows flexibility; Azetidine ring is rigid.
Topological Polar Surface Area (TPSA) 21.26

Low TPSA suggests high blood-brain barrier (BBB) permeability potential.
Lipophilicity (LogP) and Basicity (pKa)

Lipophilicity is the driving force for membrane permeability and hydrophobic binding. However, for azetidines, the basicity of the secondary amine dictates that LogD (Distribution Coefficient) at physiological pH (7.4) is often more relevant than intrinsic LogP.

  • Intrinsic LogP (Neutral species): Predicted range 1.8 – 2.3 . This indicates moderate lipophilicity, balanced by the polar ether and amine.

  • Basicity (pKa): The azetidine nitrogen typically has a pKa of ~9.5 – 10.5 .

  • Implication: At pH 7.4, the molecule exists primarily as a cation. This drastically lowers the effective lipophilicity (LogD7.4 will be lower than LogP), improving aqueous solubility but potentially altering membrane transport mechanisms from passive diffusion to transporter-mediated uptake.

Structural Logic and Design Strategy

The selection of 3-((4-Methylbenzyl)oxy)azetidine is rarely accidental. It is often employed to modulate the properties of a lead compound.

The "Azetidine Switch"

Replacing a phenyl ring or a cyclohexyl group with an azetidine ring lowers the overall LogP (reducing metabolic clearance risk) while maintaining a specific vector orientation for the substituents. The 3-substituted azetidine often creates a "puckered" conformation, allowing the benzyl tail to access hydrophobic pockets that flat aromatic rings cannot.

Visualization: Structure-Property Relationships

The following diagram illustrates how specific structural motifs contribute to the overall physicochemical profile.

G Molecule 3-((4-Methylbenzyl)oxy)azetidine Azetidine Azetidine Ring (Secondary Amine) Molecule->Azetidine Ether Ether Linkage (-O-) Molecule->Ether Benzyl 4-Methylbenzyl Group Molecule->Benzyl Prop_Solubility High Solubility (Ionizable Center) Azetidine->Prop_Solubility pKa ~10 Prop_Flexibility Rotational Freedom (Bond Vector) Ether->Prop_Flexibility sp3 Hybridization Prop_Lipophilicity Lipophilic Anchor (Hydrophobic Interaction) Benzyl->Prop_Lipophilicity LogP Contribution Effect_ADME ADME Profile: Low Clearance Good Permeability Prop_Solubility->Effect_ADME Prop_Flexibility->Effect_ADME Prop_Lipophilicity->Effect_ADME

Figure 1: Structural decomposition linking chemical moieties to physicochemical outcomes.

Experimental Protocols for Validation

Relying solely on calculated values (cLogP) is insufficient for rigorous SAR (Structure-Activity Relationship) studies. The following protocols detail how to experimentally determine the LogP and pKa for this specific amine.

Protocol: Chromatographic Hydrophobicity Index (CHI) LogP

Why this method? Traditional Shake-Flask methods are prone to errors with surfactants or emulsions. A Reversed-Phase HPLC method is faster, automatable, and correlates highly with octanol-water partitioning.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD or pH 10.5 for LogP neutral).

  • Mobile Phase B: Acetonitrile (ACN).

  • Reference Standards: A set of 5-10 compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

Workflow:

  • Calibration: Inject the reference standards using a gradient of 0% to 100% ACN over 5 minutes.

  • Regression: Plot the Retention Time (

    
    ) of standards against their known LogP values to generate a calibration curve.
    
  • Sample Run: Dissolve 3-((4-Methylbenzyl)oxy)azetidine in DMSO (

    
    ). Inject 
    
    
    
    .
  • Calculation: Use the calibration equation

    
     to derive the experimental LogP.
    
Protocol: Potentiometric pKa Determination

Why this method? Accurate pKa is required to understand the ionization state at physiological pH.

Workflow:

  • Preparation: Prepare a

    
     solution of the compound in 
    
    
    
    KCl (ionic strength adjuster).
  • Titration: Titrate with

    
     HCl (to protonate) followed by back-titration with 
    
    
    
    KOH under inert gas (
    
    
    ) to prevent carbonate formation.
  • Analysis: Use the Bjerrum plot method to identify the inflection point, which corresponds to the pKa of the azetidine nitrogen.

Experimental Logic Visualization

Experiment Start Compound Sample (Solid/Oil) Branch_pKa pKa Determination (Potentiometric) Start->Branch_pKa Branch_LogP LogP/LogD Determination (RP-HPLC) Start->Branch_LogP Step_Dissolve Dissolve in 0.15M KCl Branch_pKa->Step_Dissolve Step_Calibrate Run Standards (Theophylline, etc.) Branch_LogP->Step_Calibrate Step_Titrate Acid/Base Titration (Argon Atmosphere) Step_Dissolve->Step_Titrate Result_Ion Ionization Profile (% Cationic at pH 7.4) Step_Titrate->Result_Ion Step_Inject Inject Sample (pH 7.4 & pH 10.5) Step_Calibrate->Step_Inject Result_Lip Exp. LogP & LogD Step_Inject->Result_Lip Decision Integrate into Lead Optimization Result_Ion->Decision Result_Lip->Decision

Figure 2: Parallel workflow for defining the physicochemical envelope of the target molecule.

Implications for Drug Development

Lipophilic Ligand Efficiency (LLE)

LLE is defined as


.
Because 3-((4-Methylbenzyl)oxy)azetidine has a relatively low LogP (~2.0) and low MW (177), it is an extremely "efficient" binder.
  • Guidance: If this fragment demonstrates a

    
     or 
    
    
    
    in the micromolar range (
    
    
    ), its LLE is likely very high (
    
    
    ), indicating that the binding energy is driven by specific polar interactions and shape complementarity rather than non-specific hydrophobic effects.
Blood-Brain Barrier (BBB) Penetration

For CNS targets, this molecule is highly promising.

  • Rule: CNS penetration generally requires

    
    , 
    
    
    
    , and
    
    
    .
  • Analysis: With

    
    , 
    
    
    
    , and
    
    
    , this scaffold is predicted to be CNS penetrant . However, the high pKa means it may be a substrate for cation transporters (e.g., OCT) or subject to P-gp efflux, which must be assessed via Caco-2 assays.
Formulation Considerations

Due to the basic nitrogen, this compound should be isolated and stored as a salt (e.g., Hydrochloride or Trifluoroacetate).

  • Warning: As a free base, azetidines can be prone to ring-opening polymerization or hydrolysis under harsh conditions. Salt formation stabilizes the ring and ensures consistent MW for dosing (Note: Adjust MW calculations to include the counter-ion mass).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Azetidine derivatives. PubChem.

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

Methodological & Application

Scalable synthesis protocols for 3-((4-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for 3-((4-Methylbenzyl)oxy)azetidine

Executive Summary

Target Molecule: 3-((4-Methylbenzyl)oxy)azetidine (isolated as Hydrochloride salt) CAS (Free Base): Generic derivative of 3-alkoxyazetidines Application: Building block for GPCR modulators (e.g., S1P1 agonists) and glutamate transporter inhibitors.

This guide details a scalable, two-step protocol for synthesizing 3-((4-Methylbenzyl)oxy)azetidine starting from commercially available N-Boc-3-hydroxyazetidine. Unlike traditional medicinal chemistry routes that rely on hazardous sodium hydride (NaH) dispersions and chromatographic purification, this process utilizes Phase Transfer Catalysis (PTC) for the etherification step and a crystallization-driven deprotection sequence. This approach ensures process safety, minimizes solvent waste, and delivers high-purity material (>98%) suitable for kilogram-scale production.

Safety & Hazard Analysis (Critical)

Before initiating synthesis, operators must understand the specific hazards associated with the azetidine scaffold.

  • Ring Strain & Stability: The azetidine ring possesses significant angle strain (~26 kcal/mol). While N-Boc protected forms are generally stable, the free base is prone to acid-catalyzed ring-opening polymerization or hydrolysis, especially in the presence of strong nucleophiles.

  • Volatility: Low molecular weight free-base azetidines are highly volatile and skin-permeable. Always isolate this target as the Hydrochloride (HCl) salt to ensure stability and reduce exposure risk.

  • Exotherms: The deprotection step generates isobutylene gas and heat. On a large scale, controlled addition of acid is required to prevent thermal runaway.

Retrosynthetic Logic & Strategy

The synthesis is designed to avoid "dead-end" purification steps (silica gel chromatography). We disconnect the ether linkage and the carbamate protecting group.

Retrosynthesis Target Target: 3-((4-Methylbenzyl)oxy)azetidine HCl Intermediate Intermediate: N-Boc-3-((4-Methylbenzyl)oxy)azetidine Target->Intermediate Deprotection (HCl/IPA) SM1 SM 1: N-Boc-3-hydroxyazetidine Intermediate->SM1 Etherification (PTC) SM2 SM 2: 4-Methylbenzyl bromide Intermediate->SM2 + Base

Figure 1: Retrosynthetic disconnection strategy focusing on convergent assembly.

Step 1: O-Alkylation via Phase Transfer Catalysis[1]

The Challenge: Traditional Williamson ether synthesis uses NaH in DMF. On a kilo-scale, NaH presents explosion hazards (hydrogen evolution), and DMF is difficult to remove without aqueous washes that can emulsify.

The Solution: A Solid-Liquid or Liquid-Liquid Phase Transfer Catalysis (PTC) system using Toluene, 50% NaOH, and Tetrabutylammonium Bromide (TBAB).

Mechanism of Action

The quaternary ammonium salt (TBAB) transports the phenoxide/alkoxide anion from the aqueous/solid interface into the organic phase (Toluene), where it reacts rapidly with the alkyl halide.

PTC_Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous/Interfacial Phase (50% NaOH) Q_OR [Q+ OR-] Product R-O-R' + Q+ Br- Q_OR->Product Alkylation RX R-Br (Electrophile) Q_X Q+ Br- Product->Q_X Catalyst Regeneration OH OH- ROH ROH (Substrate) ROH->Q_OR Deprotonation & Ion Exchange Q_X->Q_OR Re-entry

Figure 2: Interfacial mechanism of TBAB-catalyzed etherification.

Detailed Protocol (Step 1)

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 4-Methylbenzyl bromide (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Sodium Hydroxide (50% w/w aq.[1] solution) (4.0 equiv)

  • Toluene (5 vol)

Procedure:

  • Charge: To a reactor equipped with an overhead stirrer, charge N-Boc-3-hydroxyazetidine, TBAB, and Toluene.

  • Addition: Add 50% NaOH solution carefully. The mixture will form a biphasic system.

  • Reaction: Heat the mixture to 50°C. Add 4-Methylbenzyl bromide dropwise over 30 minutes to control the exotherm.

  • Agitation: Stir vigorously (high RPM is critical for PTC) at 50-60°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to 20°C. Add water (3 vol) to dissolve inorganic salts. Stop stirring and allow phases to separate.

  • Wash: Drain the lower aqueous layer. Wash the organic (top) layer with water (2 x 2 vol) until pH is neutral.

  • Concentration: Distill the toluene layer under reduced pressure to obtain the crude oil.

    • Note: If high purity is required, the intermediate can be crystallized from Heptane/EtOAc, but for most applications, the crude oil is sufficient for the next step.

Step 2: Deprotection & Salt Formation

The Challenge: Using Trifluoroacetic acid (TFA) leaves a salt that is hygroscopic and difficult to handle. Free-basing requires extraction with DCM, which is environmentally discouraged.

The Solution: Deprotection using HCl in Isopropyl Alcohol (IPA) or Ethyl Acetate. The product precipitates directly as a high-purity hydrochloride salt.

Detailed Protocol (Step 2)

Reagents:

  • Crude N-Boc intermediate from Step 1 (1.0 equiv)

  • 5-6N HCl in Isopropyl Alcohol (IPA) (3.0 equiv)

  • Ethyl Acetate (EtOAc) (as co-solvent if needed)

Procedure:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (3 vol). Cool the solution to 0–5°C.

  • Acidolysis: Add HCl/IPA solution dropwise, maintaining internal temperature < 25°C.

    • Caution: Gas evolution (Isobutylene) will occur.[2] Ensure proper venting.[3]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

    • Observation: A white precipitate (Product HCl salt) should begin to form after 1 hour.

  • Completion: Check for disappearance of starting material by HPLC.

  • Isolation: Cool the slurry to 0–5°C and age for 1 hour to maximize yield.

  • Filtration: Filter the white solid. Wash the cake with cold EtOAc (2 vol) to remove organic impurities (e.g., unreacted benzyl bromide residues).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Yields

ParameterSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Yield (Step 1) 85 – 92%Gravimetric (corrected)
Yield (Step 2) 90 – 95%Gravimetric
Overall Yield ~75 – 85%
Purity (HPLC) > 98.0% (AUC)HPLC (C18, ACN/H2O)
1H NMR (DMSO-d6) δ 9.3 (br s, 2H, NH2), 7.2 (d, 2H), 7.1 (d, 2H), 4.5 (s, 2H), 4.4 (m, 1H), 4.1 (m, 2H), 3.8 (m, 2H), 2.3 (s, 3H).[4]400 MHz NMR
Mass Spec [M+H]+ = 178.1 (Free base mass)LC-MS (ESI)

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Common Organic Chemistry. (2023). Boc Deprotection with HCl - Standard Protocols. Link

  • PTC Organics. (2018). Mechanisms of Phase Transfer Catalysis in Etherification. Link

  • Apollo Scientific. (2020). Safety Data Sheet: Azetidine Derivatives. Link

  • MedChemExpress. (2024). Product Data: 1-N-Boc-3-hydroxyazetidine. Link

Sources

Application Note: Scalable Synthesis of 3-((4-Methylbenzyl)oxy)azetidine from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, multi-step synthesis of 3-((4-Methylbenzyl)oxy)azetidine starting from commercially available epichlorohydrin. Unlike 5- or 6-membered heterocycles, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making direct cyclization strategies prone to polymerization or ring-opening side reactions.

To circumvent these stability issues, this protocol utilizes the Anderson-Lok strategy , employing a bulky N-benzhydryl (diphenylmethyl) protecting group. This steric bulk facilitates the initial ring closure and prevents oligomerization. The synthesis proceeds in three distinct phases: (1) Construction of the azetidine core,[1][2][3][4] (2) Williamson etherification, and (3) Reductive deprotection.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the N-benzhydryl group, which serves as a "scaffold" to hold the strained ring intact during the harsh basic conditions of the etherification step.

Retrosynthesis Target 3-((4-Methylbenzyl)oxy)azetidine (Target) Intermediate2 1-Benzhydryl-3-((4-methylbenzyl)oxy)azetidine (Protected Ether) Target->Intermediate2 Hydrogenolysis (N-Deprotection) Intermediate1 1-Benzhydryl-3-azetidinol (Key Core) Intermediate2->Intermediate1 Williamson Ether Synthesis Start Epichlorohydrin + Benzhydrylamine Intermediate1->Start Ring Closure (Anderson-Lok)

Figure 1: Retrosynthetic strategy isolating the stable N-benzhydryl intermediate.

Phase 1: Construction of the Azetidine Core

Objective: Synthesis of 1-benzhydryl-3-azetidinol.

Rationale

Direct reaction of epichlorohydrin with ammonia or simple alkyl amines often leads to extensive polymerization. Benzhydrylamine (diphenylmethylamine) is selected because its steric bulk favors the intramolecular cyclization over intermolecular polymerization (dimerization).

Materials
  • Epichlorohydrin (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Methanol (Reagent grade)

  • Solvent for crystallization (Isopropanol or Acetone)

Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stir bar with Benzhydrylamine (18.3 g, 100 mmol) and Methanol (50 mL).

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add Epichlorohydrin (9.25 g, 100 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.

  • Incubation: Allow the mixture to warm to room temperature and stir for 72 hours. (Alternatively, reflux for 24 hours to accelerate, though room temp yields cleaner crystals).

  • Cyclization: The solution will darken slightly. The intermediate chlorohydrin forms first, followed by spontaneous cyclization to the azetidine.

  • Isolation:

    • Concentrate the methanol solution under reduced pressure to obtain a viscous oil.

    • Dissolve the oil in a minimum amount of hot isopropanol.

    • Allow to cool slowly. The product, 1-benzhydryl-3-azetidinol , typically crystallizes as a white solid.

    • Filter and wash with cold diethyl ether.

  • Yield Expectation: 65–75% (approx. 15–17 g).

Phase 2: Functionalization (Etherification)

Objective: Synthesis of 1-benzhydryl-3-((4-methylbenzyl)oxy)azetidine.

Rationale

The secondary hydroxyl group at the 3-position is functionalized via a Williamson ether synthesis. Sodium hydride (NaH) is used to generate the alkoxide.[5] The N-benzhydryl group is stable to these strongly basic conditions.

Materials
  • 1-Benzhydryl-3-azetidinol (from Phase 1)

  • 4-Methylbenzyl bromide (1.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • DMF (Anhydrous) or THF (Anhydrous)

  • Ammonium chloride (sat. aq.)

Protocol
  • Alkoxide Formation:

    • In a flame-dried flask under nitrogen atmosphere, suspend NaH (1.2 equiv, washed with hexanes to remove oil if desired) in anhydrous DMF (5 mL/g of substrate).

    • Cool to 0 °C.

    • Add 1-benzhydryl-3-azetidinol (1.0 equiv) portion-wise. Evolution of H₂ gas will be observed.

    • Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Add 4-Methylbenzyl bromide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

  • Workup:

    • Quench the reaction carefully with saturated aqueous NH₄Cl (exothermic).

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification:

    • The crude oil is usually purified via flash column chromatography (Silica gel, Gradient: 0% → 20% EtOAc in Hexanes).

    • Target Rf: ~0.5 in 20% EtOAc/Hexanes.

Phase 3: Deprotection (Hydrogenolysis)

Objective: Removal of the benzhydryl group to yield 3-((4-Methylbenzyl)oxy)azetidine.

Rationale

The benzhydryl C-N bond is susceptible to hydrogenolysis using Palladium catalysts.[7] This method is preferred over chemical cleavage (e.g., ACE-Cl) as it is cleaner and avoids the formation of carbamate intermediates that are difficult to hydrolyze on strained rings.

Materials
  • Protected Azetidine (from Phase 2)

  • Palladium hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) or 10% Pd/C.

  • Methanol or Ethanol.

  • Hydrogen gas (balloon or Parr shaker at 40 psi).

  • Optional: HCl in Dioxane (for salt formation).

Protocol
  • Preparation: Dissolve the protected ether (1.0 equiv) in Methanol (10 mL/g).

  • Catalyst Loading: Add 20 wt% Pd(OH)₂/C (e.g., if using 1g substrate, use 200mg catalyst). Caution: Pd catalysts can ignite methanol vapors; add under inert gas flow.

  • Hydrogenation:

    • Purge the vessel with Nitrogen, then flush with Hydrogen.

    • Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient, but 30–50 psi is faster) at room temperature for 12–18 hours.

    • Monitoring: TLC should show the disappearance of the less polar starting material and the appearance of a baseline spot (amine).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[7] Wash the pad with MeOH.

    • Concentrate the filtrate carefully. Note: Free azetidines can be volatile.

  • Salt Formation (Recommended):

    • Dissolve the crude residue in a small amount of Et₂O or CH₂Cl₂.

    • Add 1.0 equiv of 4M HCl in Dioxane .

    • The hydrochloride salt of 3-((4-Methylbenzyl)oxy)azetidine will precipitate. Collect by filtration.

Analytical Data Summary

Parameter1-Benzhydryl-3-azetidinol (Intermediate)Target: 3-((4-Methylbenzyl)oxy)azetidine (HCl Salt)
Appearance White crystalline solidWhite to off-white solid
1H NMR (Diagnostic) δ 7.1-7.5 (m, 10H, Ph), 4.4 (m, 1H, CH-O), 4.3 (s, 1H, N-CH-Ph2)δ 7.1-7.2 (m, 4H, Ar), 4.4 (s, 2H, O-CH2-Ar), 2.3 (s, 3H, Me)
MS (ESI+) [M+H]+ = 240.1[M+H]+ = 178.1 (Free base mass)
Storage Room Temp, stableDesiccator, hygroscopic

Critical Mechanisms & Troubleshooting

Ring Closure Mechanism

The reaction proceeds via a specific sequence: epoxide opening by the amine followed by displacement of the chloride.

Mechanism Step1 Epichlorohydrin + Amine Step2 Epoxide Opening (Chlorohydrin Int.) Step1->Step2 Nu: Attack Step3 Chloride Displacement (Ring Closure) Step2->Step3 Intramolecular SN2

Figure 2: Mechanistic pathway of the Anderson-Lok azetidine synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of EpichlorohydrinEnsure temperature is kept low (0-5°C) during addition. Add Epichlorohydrin to the amine, not vice versa.
Incomplete Etherification NaH quality poorUse fresh NaH. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the reaction.
Stalled Hydrogenolysis Catalyst PoisoningEnsure the ether product is free of sulfur or halides. Add a drop of Acetic Acid to the methanol to activate the catalyst.

Safety Precautions

  • Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile).

  • Sodium Hydride: Reacts violently with water to release flammable hydrogen gas. Quench all reaction mixtures and glassware carefully before disposal.

  • Azetidines: Low molecular weight azetidines are potentially biologically active and should be handled as potential pharmacological agents.

References

  • Anderson, A. G., & Lok, R. (1972).[8] Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955.

  • Chatterjee, S. S., & Triggle, D. J. (1970). 3-Azetidinyl ethers and thioethers. Chemical Communications, 1970. (Foundational work on 3-substituted azetidines).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[5][9][10][11][12]

  • BenchChem. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[13][14]

Sources

Application Notes and Protocols: Strategic O-alkylation of 3-Hydroxyazetidine with 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Specifically, 3-substituted azetidines are of significant interest, and the ether linkage at this position provides a versatile vector for probing structure-activity relationships. This document provides a comprehensive guide to the O-alkylation of 3-hydroxyazetidine with 4-methylbenzyl bromide, a key transformation for accessing a range of therapeutically relevant compounds. We will delve into the mechanistic underpinnings of this Williamson ether synthesis variant, compare various reagent systems, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-O-Alkyl Azetidines

The four-membered azetidine ring is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target engagement.[2] The ability to functionalize the 3-position is crucial for modulating these properties. O-alkylation of 3-hydroxyazetidine, particularly with substituted benzyl groups, introduces a lipophilic moiety that can engage in hydrophobic or aromatic interactions within a biological target. The resulting 3-(4-methylbenzyloxy)azetidine is a valuable building block for further elaboration in drug discovery programs.

Mechanistic Considerations and Reagent Selection

The O-alkylation of 3-hydroxyazetidine with 4-methylbenzyl bromide proceeds via a classical SN2 mechanism, commonly known as the Williamson ether synthesis. The core of this transformation involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the bromide from the electrophilic benzylic carbon.

2.1. The Crucial Role of the Base

The choice of base is paramount for the successful and efficient formation of the desired ether. The ideal base should be strong enough to deprotonate the secondary alcohol of 3-hydroxyazetidine but not so reactive as to promote side reactions, such as elimination of the alkyl halide or reaction with the solvent.

Several classes of bases are commonly employed for O-alkylation reactions:

  • Alkali Metal Hydrides (e.g., Sodium Hydride, NaH): These are powerful, non-nucleophilic bases that irreversibly deprotonate alcohols to form the corresponding alkoxides and hydrogen gas.[3][4] NaH is a common choice for O-alkylation of less reactive alcohols.[5] However, its high reactivity necessitates careful handling under anhydrous conditions.[6][7]

  • Alkali Metal Alkoxides (e.g., Potassium tert-butoxide, KOtBu): These are also strong, non-nucleophilic bases. The bulky tert-butoxide anion is particularly effective in promoting O-alkylation over potential side reactions.

  • Alkali Metal Carbonates (e.g., Cesium Carbonate, Cs₂CO₃; Potassium Carbonate, K₂CO₃): These are milder bases that are often effective, particularly for more acidic alcohols or with the aid of a phase-transfer catalyst.[8][9] Cesium carbonate is known for its high solubility in organic solvents and its ability to promote alkylations, often leading to higher yields and cleaner reactions.[10][11][12]

2.2. Solvent Selection: A Key Parameter

The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the alkoxide. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide anion relatively "naked" and highly nucleophilic.[13][14]

Commonly used solvents include:

  • Tetrahydrofuran (THF): A widely used ethereal solvent that is relatively non-polar but can solvate cations. It is compatible with strong bases like NaH.[15]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.[13] However, it can be difficult to remove during workup and may be incompatible with certain strong bases at elevated temperatures.[13][15]

  • Acetonitrile (ACN): Another polar aprotic solvent that is a good choice for reactions employing milder bases like carbonates.

2.3. The Azetidine Nitrogen: A Competing Nucleophile

A critical consideration in the alkylation of 3-hydroxyazetidine is the presence of the secondary amine within the ring. This nitrogen is also nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to N-alkylation as an undesired side product. To circumvent this, the azetidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[16] The Boc group is stable to the basic conditions of the O-alkylation and can be readily removed later under acidic conditions.

Reagent and Condition Comparison

The choice of base and solvent significantly impacts the reaction's efficiency, yield, and purity of the final product. Below is a comparative table summarizing common reagent systems for the O-alkylation of N-Boc-3-hydroxyazetidine.

Base Solvent Typical Temperature Advantages Disadvantages
Sodium Hydride (NaH) THF0 °C to RTStrong, irreversible deprotonation; drives reaction to completion.[5]Highly reactive, moisture-sensitive, requires inert atmosphere.[6][7]
Potassium tert-butoxide (KOtBu) THF0 °C to RTStrong base, good for hindered alcohols.Can promote elimination with certain substrates.
Cesium Carbonate (Cs₂CO₃) DMF or ACNRT to 60 °CMild conditions, high yields, good solubility in organic solvents.[10][11]More expensive than other bases.
Potassium Carbonate (K₂CO₃) DMF or ACN50 °C to 80 °CInexpensive and readily available.[9]Slower reaction times, may require higher temperatures.
Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere.[6][7][17][18][19] 4-Methylbenzyl bromide is a lachrymator and should be handled with care.

4.1. Protocol 1: O-Alkylation using Sodium Hydride in THF

This protocol is a robust method for achieving high yields, particularly for less reactive alcohols.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-Methylbenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl bromide (1.1 eq) in anhydrous THF dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-(4-methylbenzyloxy)azetidine.

4.2. Protocol 2: O-Alkylation using Cesium Carbonate in DMF

This protocol offers milder reaction conditions and is often easier to perform.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Cesium carbonate (Cs₂CO₃)

  • 4-Methylbenzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq) and cesium carbonate (1.5 eq).

  • Add DMF to achieve a concentration of approximately 0.2 M.

  • Stir the suspension at room temperature and add 4-methylbenzyl bromide (1.1 eq).

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary, monitoring by TLC for completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer several times with water to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield N-Boc-3-(4-methylbenzyloxy)azetidine.

Characterization of the Product

The structure and purity of the synthesized N-Boc-3-(4-methylbenzyloxy)azetidine should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the azetidine ring protons, the Boc protecting group, the benzylic methylene protons, the aromatic protons of the 4-methylbenzyl group, and the methyl group.[20][21]

  • ¹³C NMR Spectroscopy: Confirm the presence of all expected carbon signals, including those of the azetidine ring, the Boc group, and the 4-methylbenzyl moiety.[22]

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its identity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[22]

Visualization of the Workflow
6.1. General Reaction Scheme

O_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A N-Boc-3-hydroxyazetidine P N-Boc-3-(4-methylbenzyloxy)azetidine A->P B 4-Methylbenzyl Bromide B->P Base Base (e.g., NaH, Cs₂CO₃) Base->P Solvent Solvent (e.g., THF, DMF) Solvent->P

Caption: General scheme for the O-alkylation of N-Boc-3-hydroxyazetidine.

6.2. Experimental Workflow

Workflow start Start reagent_prep Reagent Preparation & Setup start->reagent_prep reaction Reaction Under Inert Atmosphere reagent_prep->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Reaction Quench monitoring->quench Complete workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Further Considerations
  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, especially when using NaH. Consider increasing the reaction temperature or time. For carbonate bases, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can sometimes improve the reaction rate.

  • N-Alkylation Side Product: If N-alkylation is observed, ensure the azetidine nitrogen is fully protected. If using an unprotected 3-hydroxyazetidine, a two-step process of N-protection followed by O-alkylation is recommended.

  • Deprotection: The Boc group can be removed post-alkylation by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the final 3-(4-methylbenzyloxy)azetidine.

Conclusion

The O-alkylation of 3-hydroxyazetidine is a fundamental transformation for the synthesis of valuable building blocks in drug discovery. By carefully selecting the appropriate base, solvent, and reaction conditions, researchers can efficiently and selectively prepare 3-O-alkylated azetidines. The protocols and considerations outlined in this guide provide a solid foundation for the successful execution of this important reaction.

References
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  • Jung, J. C., et al. (2011). Cs2CO3 promoted O-alkylation of alcohols for the preparation of mixed alkyl carbonates. Bulletin of the Korean Chemical Society, 32(6), 2053-2056.
  • Kim, D. W., et al. (2012). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Molecules, 17(5), 5628-5638.
  • Hammouda, M. M., et al. (2019). CsCO3. ResearchGate. Retrieved from [Link]

  • Reddy, K. L., & Kumar, N. S. (2011). Improved Cs2CO3 Promoted O-Alkylation of Acids.
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  • Sibi, M. P., & Johnson, T. A. (2007). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 48(41), 7341-7344.
  • Green Chemistry & Catalysis. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2018). Manganese-Catalyzed β‑Alkylation of Secondary Alcohols with Primary Alcohols under Phosphine-Free Conditions. Organic Letters, 20(14), 4148-4151.
  • Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results? Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2022). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Poster Board #1203, American Chemical Society.
  • Al-Zaydi, K. M. (2010). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2010(11), 218-227.
  • Sniekers, J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

Sources

Application Note: N-Functionalization Strategies for 3-((4-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Analysis

The Scaffold

3-((4-Methylbenzyl)oxy)azetidine (often supplied as the HCl or TFA salt) is a high-value pharmacophore building block. In modern drug design, the azetidine ring serves as a superior bioisostere to cyclobutane, pyrrolidine, and piperidine rings. It offers two distinct advantages:

  • lowering lipophilicity (LogP) due to the high polarity of the strained amine.

  • altering metabolic vectors by changing the vector of the attached substituents.

The 4-methylbenzyl ether moiety at the C3 position acts as a lipophilic anchor or a masked hydroxyl group. Unlike the acid-labile p-methoxybenzyl (PMB) group, the p-methylbenzyl group is significantly more robust against oxidative cleavage and mild acidic conditions, making it a stable structural motif during N-functionalization.

Chemical Stability Profile
  • Ring Strain: ~25.4 kcal/mol.[1] The ring is susceptible to nucleophilic ring-opening, particularly when the nitrogen is quaternized or protonated in the presence of strong nucleophiles.

  • Basicity: The pKa of the azetidine nitrogen (~11.3) is higher than that of pyrrolidine, making it a potent nucleophile but also requiring careful pH management during reductive amination to prevent protonation-induced deactivation.

  • Ether Linkage: The C3-ether linkage is stable to standard bases (LiHMDS, NaOtBu) used in cross-coupling, but can be cleaved under forcing Lewis acid conditions (e.g., BBr₃) or catalytic hydrogenolysis.

Part 2: Decision Matrix & Workflows

Before selecting a protocol, refer to the functionalization decision tree below.

G Start Target: N-Functionalized 3-((4-Methylbenzyl)oxy)azetidine Decision Desired Linkage Type? Start->Decision Amide Amide/Urea (C=O Linkage) Decision->Amide Acylation Decision->Amide Alkyl Alkyl Amine (sp3 Carbon) Decision->Alkyl Alkylation Aryl Aryl/Heteroaryl Amine (sp2 Carbon) Decision->Aryl Arylation HATU Protocol A: HATU Coupling (High Yield, mild) Amide->HATU DirectAlk Direct Alkylation (Risk: Over-alkylation) Alkyl->DirectAlk Avoid RedAm Protocol B: Reductive Amination (STAB/DCE) Alkyl->RedAm Preferred SNAr SNAr (Requires EWG on Aryl) Aryl->SNAr Electron Deficient Ar Buchwald Protocol C: Buchwald-Hartwig (RuPhos/Pd) Aryl->Buchwald Electron Rich/Neutral Ar

Figure 1: Strategic decision tree for selecting the optimal N-functionalization pathway based on the desired target moiety.

Part 3: Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids to the azetidine to form amides.

Rationale: Azetidines are sterically less hindered at the nitrogen than expected, but the ring strain can make the N-acyl product susceptible to hydrolysis if workup is too acidic. HATU is preferred over EDC/HOBt for faster kinetics, minimizing exposure to potential side reactions.

Materials:

  • 3-((4-Methylbenzyl)oxy)azetidine HCl salt (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures the active ester forms before the amine is introduced.

  • Addition: Add the Azetidine HCl salt (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

    • Critical: The extra base is required to free the azetidine from its HCl salt.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

    • Caution: Avoid strong acid washes (e.g., 1M HCl) during extraction to prevent potential acid-catalyzed ether cleavage or ring opening. Use 5% citric acid if acidic wash is necessary.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (STAB Method)

Best for: Attaching alkyl groups (R-CH2-) without over-alkylation risks.

Rationale: Direct alkylation with alkyl halides often leads to quaternary ammonium salts (ring opening risk) or bis-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product.

Materials:

  • 3-((4-Methylbenzyl)oxy)azetidine HCl salt (1.0 equiv)

  • Aldehyde (R-CHO) (1.2 equiv)

  • STAB (Na(OAc)₃BH) (1.5 equiv)

  • DIPEA (1.0 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Free Basing (In-situ): Suspend the Azetidine HCl salt in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 mins to ensure the amine is free.

  • Imine Formation: Add the Aldehyde (1.2 equiv) and catalytic Acetic Acid. Stir for 30–60 minutes.

    • Mechanism:[1][2][4][5][6][7][8] The acid catalyzes the formation of the iminium ion intermediate.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM. Dry over Na₂SO₄.[9]

  • Purification: Amine-functionalized silica is recommended for purification to avoid streaking.

Protocol C: Buchwald-Hartwig N-Arylation

Best for: Attaching Aryl or Heteroaryl rings.

Rationale: Azetidines can be difficult substrates for Pd-coupling due to β-hydride elimination risks (though less than linear amines) and catalyst poisoning. RuPhos is the gold-standard ligand for secondary amines, preventing β-elimination and accommodating the steric bulk of the Pd-complex.

Materials:

  • 3-((4-Methylbenzyl)oxy)azetidine (Free base preferred*) (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: RuPhos (4 mol%) (or RuPhos Pd G3/G4 precatalyst)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

Step-by-Step:

  • Prep: If starting with Azetidine HCl salt, perform a free-base extraction first (DCM/NaOH) and use the oil. Using HCl salt directly in Buchwald reactions consumes base and can inhibit the catalyst.

  • Charging: In a glovebox or under Argon, charge a vial with Aryl Halide (1.0 equiv), RuPhos Pd G3 Precatalyst (2–5 mol%), and NaOtBu (1.5 equiv).

  • Addition: Add the Azetidine free base (1.2 equiv) dissolved in degassed Toluene (0.2 M).

  • Heating: Seal and heat to 80–100°C for 4–12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc.

  • Purification: Flash chromatography.

Part 4: Comparative Data & Troubleshooting

Method Comparison Table
ParameterProtocol A (HATU)Protocol B (Reductive Amination)Protocol C (Buchwald)
Bond Formed Amide (C=O)-NAlkyl (CH₂)-NAryl (Ar)-N
Reaction pH Basic (DIPEA)Slightly Acidic (AcOH)Basic (NaOtBu)
Temp RTRT80–100°C
Risk Factor LowMedium (Imine stability)High (O2 sensitivity)
Yield (Avg) 85–95%70–85%60–90%
Troubleshooting "Ring Opening"

The azetidine ring is strained.[1][10] If you observe a mass corresponding to M + 18 (water addition) or M + Nu (nucleophile addition) in LCMS, the ring has opened.

  • Cause: Highly acidic conditions or high temperatures with strong nucleophiles.

  • Solution:

    • Switch from TFA to Formic Acid in LCMS buffers.

    • In Protocol B, ensure temperature does not exceed 40°C.

    • In Protocol C, if using Cs₂CO₃ (weaker base) instead of NaOtBu, ensure the reaction is strictly anhydrous.

Part 5: Mechanism Visualization

The following diagram illustrates the catalytic cycle for Protocol C (Buchwald-Hartwig), highlighting the critical reductive elimination step where the azetidine strain is accommodated.

BuchwaldCycle LnP L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + Ar-Br BaseStep Base Exchange (Ar-Pd-OtBu) OxAdd->BaseStep + NaOtBu - NaBr AmineCoord Azetidine Coordination (Pd-N Bond) BaseStep->AmineCoord + Azetidine - tBuOH RedElim Reductive Elimination (Product Release) AmineCoord->RedElim C-N Bond Formation RedElim->LnP Regenerate Pd(0)

Figure 2: Catalytic cycle for the RuPhos-mediated arylation of 3-alkoxyazetidine.

Part 6: References

  • Azetidines in Medicinal Chemistry:

    • Title: "Azetidines: New Tools for the Medicinal Chemist."

    • Source:J. Med. Chem. 2018, 61, 15, 6501–6518.

    • URL:[Link]

  • Buchwald-Hartwig Protocols:

    • Title: "Surpassing the Limitations of Pd-Catalyzed Amination of Secondary Amines."

    • Source:Chem. Sci.[11] 2011, 2, 27-50.

    • URL:[Link]

  • Reductive Amination Standards:

    • Title: "Sodium Triacetoxyborohydride."

    • Source:Encyclopedia of Reagents for Organic Synthesis.

    • URL:[Link]

  • Ring Strain & Stability:

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines."

    • Source:Chem. Rev. 2020.

    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-((4-Methylbenzyl)oxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-((4-Methylbenzyl)oxy)azetidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Azetidine ethers are increasingly valued in medicinal chemistry as metabolically stable, conformationally restricted bioisosteres of pyrrolidines and piperidines. Traditional Williamson ether synthesis of secondary alcohols on strained rings often suffers from low yields, long reaction times (12–24 h), and side reactions like elimination or ring opening.

By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times to 15 minutes while suppressing thermal degradation pathways. We provide a validated workflow, mechanistic insights, and optimization data suitable for drug discovery campaigns requiring rapid analog generation.

Scientific Background & Mechanism[1][2][3]

The Azetidine Scaffold in Drug Discovery

The azetidine ring (a 4-membered nitrogen heterocycle) possesses significant ring strain (~26 kcal/mol). In drug design, substituting a flexible chain with an azetidine core can lock conformation, improving receptor binding affinity and metabolic stability by lowering lipophilicity compared to larger rings. The 3-alkoxyazetidine moiety specifically serves as a versatile spacer, often used to tune the solubility and pharmacokinetic profile of lead compounds.

Microwave-Assisted Williamson Ether Synthesis

The formation of the ether linkage involves an SN2 nucleophilic substitution where the deprotonated 3-hydroxyazetidine attacks the benzylic halide.

Mechanism:

  • Deprotonation: A base removes the hydroxyl proton from the azetidine to form a reactive alkoxide.

  • Nucleophilic Attack: The alkoxide attacks the electrophilic benzylic carbon of 4-methylbenzyl bromide, displacing the bromide leaving group.

Microwave Advantage: Under conventional heating (oil bath), the reaction relies on conductive heat transfer, which creates temperature gradients. Microwave irradiation interacts directly with the dipole of the solvent (e.g., DMF) and the reagents (dipolar polarization), generating rapid, uniform internal heating. This significantly accelerates the rate-determining step (SN2 attack) and improves the impurity profile.

ReactionMechanism SM1 N-Boc-3-hydroxyazetidine Inter Azetidine Alkoxide (Intermediate) SM1->Inter Deprotonation Base Base (NaH) Base->Inter MW Microwave Irradiation (120°C, 15 min) Inter->MW + Reagent Reagent 4-Methylbenzyl bromide Reagent->MW Product 3-((4-Methylbenzyl)oxy)azetidine MW->Product SN2 Substitution

Figure 1: Mechanistic pathway for the microwave-assisted alkylation of 3-hydroxyazetidine.

Experimental Protocol

Materials and Reagents
  • Substrate: tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine) [CAS: 141699-55-0]

  • Alkylating Agent: 4-Methylbenzyl bromide [CAS: 104-81-4]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Quench: Ammonium chloride (sat. aq.), Ethyl Acetate (EtOAc).

Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

Step-by-Step Procedure

Step 1: Alkoxide Formation

  • In a fume hood, weigh N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol) into a dried microwave vial.

  • Add a magnetic stir bar and seal the vial. Purge with nitrogen for 2 minutes.

  • Inject Anhydrous DMF (2.0 mL) via syringe.

  • Cool the vial to 0°C (ice bath).

  • Carefully add NaH (48 mg, 1.2 mmol, 1.2 equiv) in one portion under positive nitrogen flow. Note: Hydrogen gas evolution will occur.

  • Stir at 0°C for 5 minutes, then allow to warm to room temperature (RT) and stir for an additional 10 minutes to ensure complete deprotonation.

Step 2: Alkylation 7. Add 4-Methylbenzyl bromide (222 mg, 1.2 mmol, 1.2 equiv) to the reaction mixture. (If the bromide is solid, dissolve in minimal DMF before addition). 8. Cap the vial tightly.

Step 3: Microwave Irradiation 9. Place the vial in the microwave reactor cavity. 10. Program the method:

  • Temperature: 120 °C
  • Time: 15 minutes
  • Pre-stirring: 30 seconds
  • Absorption Level: High
  • Start the reaction.[1][2] The pressure may rise to ~2-5 bar depending on headspace.

Step 4: Work-up and Isolation 12. After cooling, carefully uncap the vial. 13. Quench excess NaH by dropwise addition of saturated NH₄Cl solution (2 mL). 14. Transfer mixture to a separatory funnel. Dilute with Water (10 mL) and extract with EtOAc (3 x 15 mL). 15. Wash combined organics with LiCl (5% aq) (2 x 10 mL) to remove DMF, followed by Brine (10 mL). 16. Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification 17. Purify the crude oil via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes). 18. Isolate the product as a clear, viscous oil.

Optimization and Validation Data

To validate this protocol, we compared conventional heating against microwave irradiation and screened base/solvent systems.

Microwave vs. Thermal Heating

Reaction Conditions: 1.0 mmol scale, 1.2 eq Base, 1.2 eq Halide.

EntryHeating MethodTemp (°C)TimeYield (%)Purity (LCMS)
1Thermal (Oil Bath)6018 h45%82%
2Thermal (Reflux)1204 h62%78%
3Microwave 120 15 min 91% >98%
4Microwave1505 min84%90%*

*Note: At 150°C, minor Boc-deprotection was observed.

Base and Solvent Screening (Microwave: 120°C, 15 min)
EntryBaseSolventYield (%)Notes
1K₂CO₃Acetone15%Poor solubility of reagents.
2KOH / TBAB (cat.)DMSO78%"Green" alternative; difficult workup.
3Cs₂CO₃DMF65%Slower kinetics than NaH.
4NaH DMF 91% Optimal conditions.

Workflow Visualization

ExperimentalWorkflow Start Start: N-Boc-3-hydroxyazetidine Step1 1. Dissolve in DMF 2. Add NaH (0°C -> RT) Start->Step1 Step2 Add 4-Methylbenzyl bromide Step1->Step2 Step3 Microwave Irradiation 120°C, 15 min Step2->Step3 Step4 Quench (sat. NH4Cl) Extract (EtOAc) Step3->Step4 Step5 Flash Chromatography (Hex/EtOAc) Step4->Step5 End Pure Product (>95% Yield) Step5->End

Figure 2: Operational workflow for the synthesis of 3-((4-Methylbenzyl)oxy)azetidine.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield (<50%) Incomplete deprotonationEnsure NaH is fresh; increase deprotonation time to 30 min at RT before adding halide.
Boc-Deprotection Temperature too highReduce microwave temperature to 100°C and extend time to 20-30 min.
Elimination Byproduct Basicity too highSwitch to milder base system: KOH/DMSO with catalytic TBAB (Phase Transfer Catalyst).
Pressure Error Vial too fullEnsure reaction volume does not exceed 60% of vial capacity.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Williamson Ether Synthesis in Microwave: Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]

  • Azetidine Chemistry in Drug Discovery: Couty, F., & Drouillat, B. (2010). The chemistry of azetidines. Tetrahedron, 66(12), 2095-2126. [Link]

  • Microwave-Assisted Alkylation Protocols: Bogdal, D., Pielichowski, J., & Jaskot, K. (1998). Microwave-assisted Williamson ether synthesis under phase-transfer conditions. Organic Preparations and Procedures International, 30(4), 427-432. [Link]

  • General Protocol for N-Boc-3-hydroxyazetidine Alkylation: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of Boc groups under basic alkylation conditions). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Lability of Azetidines in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Azetidine Technical Bulletin AZ-001

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable azetidine scaffold into their synthetic routes. The inherent ring strain of the four-membered azetidine ring, while imparting desirable conformational rigidity and novel chemical space, also renders it susceptible to cleavage, particularly under acidic conditions frequently encountered during reaction workup and purification.[1] This bulletin provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you preserve the integrity of your azetidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant decomposition of my azetidine-containing compound during aqueous acidic workup. What is the underlying chemical reason for this instability?

A1: The instability of azetidines in acidic media is primarily due to the protonation of the ring nitrogen. Azetidine itself is a fairly strong base, with a pKa of 11.29 for its conjugate acid.[2] Protonation of the nitrogen atom exacerbates the inherent ring strain of the four-membered ring, making the carbon atoms adjacent to the nitrogen highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the workup solution. This leads to irreversible ring-opening and the formation of undesired byproducts. The rate of this decomposition is highly dependent on the pH of the medium, with significantly faster degradation observed at lower pH values.[3]

The mechanism of acid-catalyzed ring opening is a classic example of kinetic vs. thermodynamic control. While the azetidine ring may be a thermodynamically stable product of your reaction, the protonated intermediate is kinetically poised for ring-opening, a pathway with a lower activation energy under acidic conditions.

Q2: How do substituents on the azetidine nitrogen affect its stability in acid?

A2: Substituents on the azetidine nitrogen have a profound impact on the ring's stability by modulating the basicity of the nitrogen atom. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, thereby lowering its pKa and making it less prone to protonation. Conversely, electron-donating groups (EDGs) increase the basicity of the nitrogen, rendering the azetidine more susceptible to acid-catalyzed ring opening.

For instance, N-aryl azetidines with electron-withdrawing substituents on the aromatic ring, such as a cyano group, have been shown to be significantly less stable in acidic media compared to those with electron-donating groups or pyridyl substituents.[3][4] N-sulfonyl (e.g., tosyl) and N-carbamate (e.g., Boc) protected azetidines are substantially more stable in acidic conditions than their N-alkyl or N-aryl counterparts due to the strong electron-withdrawing nature of the sulfonyl and carbonyl groups.[1]

Troubleshooting Guide: Strategies to Prevent Azetidine Ring Opening

If you are encountering azetidine decomposition, consider the following strategies, categorized by the stage of your experimental workflow.

Strategic Use of Protecting Groups

The most robust strategy to prevent acid-mediated ring opening is to decrease the basicity of the azetidine nitrogen using an electron-withdrawing protecting group.

  • Recommended Protecting Groups:

    • tert-Butoxycarbonyl (Boc): Excellent choice for its stability and the availability of mild deprotection methods that can avoid strongly acidic conditions.

    • p-Toluenesulfonyl (Tosyl): Provides significant stability to the azetidine ring under a wide range of acidic conditions. However, deprotection can be challenging and often requires harsh reductive conditions.[5]

  • Dissolve the azetidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equiv) and a base such as triethylamine (TEA, 1.5 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected azetidine.

Modification of Aqueous Workup Procedures

Standard acidic washes (e.g., 1M HCl) to remove basic impurities are often the cause of azetidine ring opening. The following are safer alternatives.

  • Neutral or Basic Washes: If your synthesis allows, perform washes with water, saturated sodium bicarbonate solution, or brine to remove water-soluble impurities without lowering the pH.

  • Copper(II) Sulfate Wash for Amine Impurity Removal: To remove excess basic, non-azetidine amine impurities without resorting to acid, a wash with aqueous copper(II) sulfate can be effective. The copper ions will complex with the impurity, rendering it water-soluble.

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The aqueous layer will often turn a deep blue or purple color as it complexes with the amine.

  • Repeat the wash until no further color change is observed in the aqueous layer.

  • Wash the organic layer with brine to remove any residual copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Alternative Purification Techniques

Standard silica gel is acidic and can cause on-column decomposition of sensitive azetidines.[1] Consider these alternatives to mitigate this issue.

  • Deactivated Silica Gel: Neutralizing the acidic sites on silica gel with a base can significantly improve the recovery of your azetidine.

  • Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Pack the column with the slurry and flush with at least one column volume of the eluent containing triethylamine.

  • You can then choose to run the chromatography with the triethylamine-containing eluent or switch to your desired eluent system without the amine additive.

  • Basic Alumina or Florisil Chromatography: These are basic and neutral stationary phases, respectively, and are excellent alternatives to silica gel for the purification of basic and acid-sensitive compounds. Method development on TLC plates of the corresponding stationary phase is recommended.

  • Solid-Phase Extraction (SPE): SPE can be a rapid and effective method for purifying azetidines, especially for removing polar impurities. Reversed-phase (e.g., C18) or ion-exchange cartridges can be employed. For a basic azetidine, a cation-exchange cartridge can be used to retain the product, which is then eluted with a more basic solution.

Data at a Glance: The Impact of N-Substitution on Azetidine Stability

The following table provides a quantitative comparison of the stability of various N-substituted azetidines under acidic conditions, as measured by their half-lives (T₁/₂) at pH 1.8. This data clearly illustrates the stabilizing effect of electron-withdrawing groups.

N-SubstituentHalf-life (T₁/₂) at pH 1.8Reference
N-phenyl15-30 min[3]
N-(4-cyanophenyl)< 10 min[3]
N-(4-methoxyphenyl)~30 min[3]
N-(3-pyridyl)3.8 h[3]
N-(2-pyridyl)> 24 h[3]
N-(4-pyridyl)> 24 h[3]

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and experimental workflows.

Acid-Catalyzed Ring Opening Mechanism of Acid-Catalyzed Ring Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azetidine Azetidine Azetidinium Azetidinium Ion (Protonated) Azetidine->Azetidinium Protonation H_plus H+ RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophilic Attack Nu Nu-

Caption: Acid-catalyzed ring opening of azetidine.

Protective_Strategy Protective Group Strategy cluster_unprotected Unprotected Azetidine cluster_protected N-Boc Protected Azetidine Unprotected R-Azetidine (Basic Nitrogen) RingOpening Ring Opening Unprotected->RingOpening Protonation & Attack H_plus_un H+ Protected Boc-Azetidine (Non-basic Nitrogen) Stable Stable Protected->Stable No Protonation H_plus_pro H+ Workup_Workflow Alternative Workup Workflow Start Crude Reaction Mixture (Azetidine + Basic Impurity) Dilute Dilute with Organic Solvent Start->Dilute Wash Wash with 10% aq. CuSO4 Dilute->Wash Separate Separate Layers Wash->Separate OrganicLayer Organic Layer (Azetidine) Separate->OrganicLayer Desired Product AqueousLayer Aqueous Layer (Copper-complexed Impurity) Separate->AqueousLayer Impurity Removed Dry Dry Organic Layer (e.g., Na2SO4) OrganicLayer->Dry Concentrate Concentrate Dry->Concentrate Purified Purified Azetidine Concentrate->Purified

Caption: Workup using a copper sulfate wash.

References

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21.
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46965-46994.
  • Kulik, H. J., & Schindler, C. S. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
  • Deiters, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616-1621.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Singh, R. P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100083.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(12), 2285-2297.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • The Journal of Organic Chemistry. (2025).
  • BenchChem. (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Chemistry LibreTexts. (2023). Lewis Dot Structures.
  • ResearchGate. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Journal of the American Chemical Society. (2025).
  • YouTube. (2022). COMPLETE Guide to Draw Lewis Dot Structures in Chemistry! #chemistry #apchem #tutor #tutorial.
  • YouTube. (2010). Drawing Lewis Dot Diagrams.
  • BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
  • Cantera. (2023).
  • YouTube. (2015). Lewis Dot Structures.
  • Khan Academy. (n.d.). Drawing dot structures.
  • ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks.
  • DevTools daily. (n.d.). Free Graphviz / Dot online editor.
  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
  • YouTube. (2022).
  • University of Rochester. (2026). About Workup.
  • RetSynth. (n.d.).
  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Organomation. (2025).
  • Wikipedia. (n.d.). Azetidine.
  • BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
  • University of Rochester. (2026). How To Run A Reaction: The Workup.
  • National Center for Biotechnology Information. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE).
  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PubMed. (2006).
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • Update on solid-phase extraction for the analysis of lipid classes and rel
  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • The Royal Society of Chemistry. (n.d.).

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Technical Support Center: Extraction & Isolation of 3-((4-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving emulsions during extraction of 3-((4-Methylbenzyl)oxy)azetidine Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 3-((4-Methylbenzyl)oxy)azetidine . If you are accessing this guide, you are likely facing a persistent emulsion during the aqueous workup of this intermediate.[1]

The Root Cause: This molecule presents a classic "surfactant profile" that stabilizes oil-in-water emulsions.

  • Head Group: The azetidine ring is a secondary amine (

    
    ). At neutral or mildly basic pH (pH 8–10), a significant fraction exists as the protonated ammonium cation, which is hydrophilic.
    
  • Tail Group: The 4-methylbenzyl ether moiety is highly lipophilic and planar.

  • The Result: When the pH is not strictly controlled, the molecule self-assembles at the organic-aqueous interface, acting as a detergent.

This guide provides field-proven protocols to disrupt this stability and achieve clean phase separation.

Diagnostic Workflow: Identify Your Emulsion Type

Before applying a fix, identify the specific nature of the emulsion using the decision tree below.[1]

Emulsion_Troubleshooting Start START: Characterize the Emulsion Check_Interface Is there a solid 'rag layer' at the interface? Start->Check_Interface Check_pH Check Aqueous pH. Is it < 12? Check_Interface->Check_pH No (Cloudy/Milky) Filter_Celite Action: Mechanical Filtration (See Protocol A) Check_Interface->Filter_Celite Yes (Precipitates present) Check_Solvent Solvent System? (DCM vs. Water) Check_pH->Check_Solvent No (pH > 12) Adjust_pH Action: The pH Swing (See Protocol B) Check_pH->Adjust_pH Yes (pH 7-11) Salting_Out Action: Ionic Strength Reset (See Protocol C) Check_Solvent->Salting_Out General Emulsion Density_Fix Action: Density Modification (Dilute Org. Layer) Check_Solvent->Density_Fix Inverted/Confused Layers

Figure 1: Diagnostic logic for selecting the correct emulsion-breaking protocol. Use this flow to avoid unnecessary steps.

Troubleshooting FAQs

Q1: The interface has a thick, semi-solid "rag layer." Why won't it settle?

Diagnosis: Particulate Stabilization (Pickering Emulsion). The Science: Synthesis of benzyl ethers often uses sodium hydride (NaH) or phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB). Residual aluminum salts, phosphate buffers, or fine precipitates from the quenching step can coat the organic droplets, preventing them from coalescing. The Fix: You cannot "wait this out." You must physically remove the solids.

  • Immediate Action: Filter the entire biphasic mixture through a pad of Celite 545 or a sintered glass frit. The solids will be trapped, and the clean filtrate will usually separate instantly.

Q2: My aqueous layer is milky white, and the organic layer is cloudy. I used DCM.

Diagnosis: The "Amphiphilic Trap" (pH Mismatch). The Science: If you quenched a reaction (e.g., N-Boc deprotection) with weak base (bicarbonate), the pH is likely around 8–9. At this pH, the azetidine is partially protonated. The protonated species pulls water into the DCM, while the benzyl tail pulls DCM into the water. The Fix: You need to drive the equilibrium completely to the free base.

  • Immediate Action: Add 1M NaOH (or stronger) dropwise until the aqueous pH is >12 . The emulsion often "snaps" clear as the amine becomes fully lipophilic and migrates entirely to the organic phase.

Q3: I can't tell which layer is which. The densities seem too similar.

Diagnosis: Isopycnic Solvents. The Science: Dichloromethane (DCM) has a density of ~1.33 g/mL. If your aqueous phase is heavily loaded with salts (density ~1.1–1.2 g/mL) and your organic phase contains light impurities, the densities converge. The layers may invert or refuse to separate due to lack of buoyancy force. The Fix: Change the density differential.

  • Immediate Action: Dilute the organic layer with more DCM (making it heavier) or add water to the aqueous layer (making it lighter). Alternatively, saturate the aqueous layer with NaCl (increasing density to ~1.2 g/mL) to force the DCM to the bottom.

Standard Operating Protocols (SOPs)

Protocol A: Mechanical Filtration (The "Rag Layer" Cure)

Use when visible solids or "goo" are present at the interface.

  • Prepare Filter: Pack a sintered glass funnel (porosity M) with a 1-inch pad of Celite 545.

  • Wet: Wet the Celite with the organic solvent you are using (e.g., DCM).

  • Filter: Pour the entire emulsion (both layers) through the pad under weak vacuum.

    • Note: Do not let the pad run dry; this prevents cracking.

  • Rinse: Wash the filter cake with fresh organic solvent to recover trapped product.

  • Separate: Transfer the clear filtrate to a clean separatory funnel. Layers should separate within 30 seconds.

Protocol B: The pH Swing (The Chemical Reset)

Use when the emulsion is milky/cloudy and no solids are visible.

  • Measure: Check the pH of the aqueous layer using a pH strip.

    • Target: If extracting the free amine, pH must be ≥ 12 .

  • Adjust:

    • Add 5M NaOH or KOH dropwise to the funnel.

    • Caution: Exothermic. Add slowly if the scale is large.

  • Agitate: Invert the funnel gently (do not shake vigorously) to mix the base.

  • Observe: Look for the "clearing point" where the milky aqueous layer turns translucent.

  • Extract: Once separated, wash the organic layer with brine (saturated NaCl) to remove excess water and base.

Protocol C: Ionic Strength Saturation (Salting Out)

Use as a final resort for stubborn micro-emulsions.

  • Saturate: Add solid NaCl directly to the separatory funnel.

  • Dissolve: Swirl gently until the salt no longer dissolves (saturation point).

    • Mechanism:[1][2][3][4][5][6] This increases the ionic strength of the water, "squeezing out" organic molecules (the Salting-Out Effect) and increasing the density difference.

  • Wait: Allow to stand for 15–20 minutes.

  • Centrifuge (Optional): If the scale is small (<50 mL), transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes.

Data Summary: Solvent Selection Guide

Choosing the right solvent system before extraction prevents emulsions.

Solvent SystemEmulsion RiskDensity ProfileRecommendation
DCM / Water High Organic BottomUse with caution. Prone to density confusion. Best solubility for the azetidine.
EtOAc / Water ModerateOrganic TopGood alternative. Clearer interface, but azetidine solubility is lower than in DCM.
MTBE / Water LowOrganic TopBest for preventing emulsions. The low density (0.74 g/mL) ensures rapid separation.
CHCl₃ / Water HighOrganic BottomSimilar to DCM but often forms tighter emulsions. Avoid if possible.

References

  • Frontier, A. (2026).[1] Tips & Tricks: Resolving Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Halpern, M. (2019). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Phase Transfer Catalysis Communications. Available at: [Link]

  • Biotage. (2023).[7][8] Tackling emulsions just got easier: Strategies for Liquid-Liquid Extraction. Biotage Blog. Available at: [Link]

  • National Center for Biotechnology Information. (2025). *PubChem Compound Summary for CID 104

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 3-((4-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-((4-Methylbenzyl)oxy)azetidine, a key structural motif in contemporary drug discovery. In the absence of a publicly available experimental spectrum, this document establishes a robust, predicted spectrum through a detailed examination of its constituent chemical fragments. By comparing the predicted chemical shifts and coupling patterns with experimental data from analogous structures—namely azetidine, 3-hydroxyazetidine, and 4-methylbenzyl alcohol—we offer a validated framework for the structural elucidation of this and related molecules. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal molecular characterization.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure serves as a valuable bioisostere for other cyclic and acyclic functionalities, enabling chemists to fine-tune physicochemical properties such as lipophilicity and metabolic stability. The substituent at the 3-position is a critical vector for introducing molecular diversity and modulating biological activity. In the target molecule, 3-((4-Methylbenzyl)oxy)azetidine, the azetidine nitrogen provides a key point for further functionalization, while the 4-methylbenzyl (p-methylbenzyl, PMB) ether at the 3-position acts as a common protecting group or a substantive pharmacophoric element.

Given the subtlety of its structure, unambiguous characterization is paramount. ¹H NMR spectroscopy is the primary analytical method for confirming the constitution and purity of such small molecules. This guide explains the causal relationships between the molecular structure of 3-((4-Methylbenzyl)oxy)azetidine and its spectral features, providing a definitive reference for its interpretation.

Theoretical ¹H NMR Analysis of 3-((4-Methylbenzyl)oxy)azetidine

To predict the ¹H NMR spectrum, we will dissect the molecule into its two primary spin systems: the azetidine ring and the 4-methylbenzyl group. The analysis is based on established principles of chemical shift theory, where proton environments are influenced by electronegativity, magnetic anisotropy, and spin-spin coupling.[2][3]

The 4-Methylbenzyl (PMB) Moiety
  • Aromatic Protons (H-Ar): The benzene ring features two sets of chemically equivalent protons due to the para-substitution. The two protons ortho to the benzylic methylene group (H-Arᵃ) and the two protons ortho to the methyl group (H-Arᵇ) will appear as two distinct doublets, each integrating to 2H. This AB-quartet is characteristic of 1,4-disubstituted benzene rings and is expected in the aromatic region, typically between δ 7.0-7.4 ppm.[4]

  • Benzylic Protons (-O-CH₂-Ar): These two protons are adjacent to an oxygen atom and an aromatic ring. The electronegative oxygen deshields them, shifting them downfield. They are expected to appear as a sharp singlet, integrating to 2H, around δ 4.5 ppm.

  • Methyl Protons (-Ar-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment. It will appear as a singlet, integrating to 3H, typically around δ 2.3 ppm.

The Azetidine Ring Moiety

The azetidine ring protons represent a more complex, coupled system.

  • Methine Proton (H-3): This proton is attached to the carbon bearing the ether linkage (C-3). The strong deshielding effect of the adjacent oxygen atom will shift this proton significantly downfield. It is expected to be a multiplet (a quintet, assuming similar coupling to both sets of adjacent methylene protons) around δ 4.2-4.4 ppm.

  • Methylene Protons (H-2, H-4): The four protons on the carbons adjacent to the nitrogen (C-2 and C-4) are diastereotopic. However, in an achiral solvent, they often appear as two multiplets, each integrating to 2H. These protons are coupled to each other (geminal coupling) and to the H-3 proton (vicinal coupling). The protons on carbons adjacent to a nitrogen atom in a saturated ring typically resonate between δ 3.3-3.8 ppm.[5][6]

  • Amine Proton (N-H): The proton on the nitrogen atom is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet anywhere from δ 1.5-3.5 ppm.[7]

Comparative Spectral Analysis

To validate our theoretical predictions, we will compare them against the known experimental ¹H NMR data of structurally similar compounds. This comparative approach provides a robust foundation for our assignments.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
Proton TypePredicted 3-((4-Methylbenzyl)oxy)azetidine (in CDCl₃)Azetidine[5] (in CDCl₃)3-Hydroxyazetidine[8] (in D₂O)4-Methylbenzyl alcohol[9] (in CDCl₃)
Aromatic (H-Ar) ~7.3 (d, 2H), ~7.1 (d, 2H)--7.28 (d, 2H), 7.16 (d, 2H)
Benzylic (-CH₂-Ar) ~4.5 (s, 2H)--4.63 (s, 2H)
Aryl Methyl (-CH₃) ~2.3 (s, 3H)--2.35 (s, 3H)
Azetidine H-3 (-CH-O-) ~4.3 (quint, 1H)2.33 (quint, 2H)*~4.5 (m, 1H)-
Azetidine H-2/H-4 (-CH₂-N-) ~3.6 (m, 4H)3.63 (t, 4H)~3.8 (m, 4H)-
Amine/Hydroxyl (-NH/-OH) ~2.5 (br s, 1H)2.08 (s, 1H)- (exchanges with D₂O)1.62 (s, 1H)

*Note: In unsubstituted azetidine, the C-3 position is a methylene group (CH₂), hence the integration of 2H.

Analysis of Comparative Data:
  • The chemical shifts predicted for the 4-methylbenzyl group in our target molecule align exceptionally well with the experimental data for 4-methylbenzyl alcohol, lending high confidence to these assignments.[9]

  • For the azetidine ring , the protons at the C-2 and C-4 positions in unsubstituted azetidine appear at δ 3.63 ppm.[5] In 3-hydroxyazetidine, these protons are shifted slightly downfield to ~δ 3.8 ppm due to the influence of the C-3 hydroxyl group.[8] Our prediction of ~δ 3.6 ppm for the target molecule is consistent with this trend.

  • The most significant shift occurs at the H-3 position . In unsubstituted azetidine, the equivalent protons are at a shielded δ 2.33 ppm.[5] Introducing a hydroxyl group, as in 3-hydroxyazetidine, deshields this position dramatically to ~δ 4.5 ppm.[8] Our prediction of ~δ 4.3 ppm for the PMB-ether is therefore strongly supported, as an ether linkage exerts a similar, potent deshielding effect.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is recommended for the analysis of 3-((4-Methylbenzyl)oxy)azetidine and similar small molecules.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified compound.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.[10]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[10]

  • Homogenization: Cap the NMR tube and gently invert it several times, or use a vortex mixer on a low setting, until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

Instrument Parameters (400 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient.[11]

    • Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the aromatic protons.[11]

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate.

    • Spectral Width: A standard spectral width for ¹H NMR is -2 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm (or the residual solvent peak, e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate all signals and annotate the peaks with their chemical shifts.

Visualization of Molecular Structure and Interpretation Workflow

Visual aids are crucial for correlating spectral data with molecular structure.

Caption: Molecular structure with key proton environments labeled.

G cluster_regions Signal Assignment by Region start Acquire ¹H NMR Spectrum ref Calibrate Spectrum (TMS at δ 0.0 ppm) start->ref solve Identify Residual Solvent Peak (e.g., CDCl₃ at δ 7.26) ref->solve aromatic δ 7.0-7.4 ppm: Aromatic Protons (4H) solve->aromatic benzylic δ ~4.5 ppm: Benzylic Protons (2H) solve->benzylic hetero δ 3.5-4.4 ppm: Azetidine H-3 & H-2/4 (5H) solve->hetero alkyl δ ~2.3 ppm: Methyl Protons (3H) solve->alkyl exchange δ 1.5-3.5 ppm (broad): Amine Proton (1H) solve->exchange integrate Check Integrals (Ratio: 4:2:5:3:1) aromatic->integrate benzylic->integrate hetero->integrate alkyl->integrate exchange->integrate multiplicity Analyze Splitting Patterns (Doublets, Multiplets, Singlets) integrate->multiplicity structure Correlate Data & Confirm Structure multiplicity->structure

Sources

Structural Bioisosterism: A Comparative Guide to Azetidine and Pyrrolidine Ether Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Contraction" Strategy

In modern medicinal chemistry, the transition from a 5-membered pyrrolidine ring to a 4-membered azetidine ring is a validated strategy to optimize "drug-likeness." While pyrrolidine ethers are ubiquitous in early hits, they often suffer from metabolic liabilities (specifically


-carbon oxidation) and higher lipophilicity.

Azetidine ether analogs serve as powerful bioisosteres. By introducing significant ring strain and altering the bond vectors of the ether linkage, azetidines frequently lower


, reduce intrinsic clearance (

), and improve Lipophilic Ligand Efficiency (LLE)—often without sacrificing target potency.

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, metabolic pathways, and experimental protocols.

Physicochemical Landscape

The decision to switch from pyrrolidine to azetidine is rarely about potency alone; it is about the quality of that potency.

Comparative Data Table

Note: Values represent typical ranges for 3-alkoxy-substituted N-alkyl derivatives.

ParameterPyrrolidine Ether AnalogAzetidine Ether AnalogImpact of Switching
Ring Size 5-membered4-memberedIncreased steric constraint
Ring Strain ~6 kcal/mol~26 kcal/molHigh : Azetidine is more rigid
Basicity (

)
9.5 – 10.58.5 – 9.5Lower : Electron-withdrawing effect of strain lowers

Lipophilicity (

)
Baseline-0.4 to -0.6 unitsImproved : Lower

improves solubility
Metabolic Liability High (

-oxidation)
LowSuperior Stability
Vector Angle ~109° (Envelope)~90° (Puckered)Altered exit vector for substituents
Expert Insight: The Basicity Modulation

While parent azetidine and pyrrolidine have similar gas-phase basicity, 3-alkoxy-azetidines often display a lower


 (approx. 1 unit drop) compared to their pyrrolidine counterparts. This is due to the proximity of the electronegative ether oxygen to the ring nitrogen in the smaller 4-membered ring, enhancing the inductive electron-withdrawing effect. This 

modulation is critical for reducing hERG liability and improving membrane permeability.

Metabolic Stability & Toxicology[1]

The most significant driver for the azetidine switch is metabolic stability. Pyrrolidines are notorious substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism of Instability
  • Pyrrolidine: The

    
    -carbons (C2/C5) are electronically rich and sterically accessible. P450s readily abstract a hydrogen atom here, leading to an iminium ion intermediate, which hydrolyzes to a lactam or results in ring opening (N-dealkylation).
    
  • Azetidine: The high ring strain (~26 kcal/mol) and the geometric distortion of the

    
    -C-H bonds make hydrogen abstraction significantly more difficult energetically. Consequently, azetidines are often "metabolically silent" at the ring carbons.
    
Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic pathways of the two scaffolds.

MetabolicPathways cluster_0 Pyrrolidine Scaffold (High Turnover) cluster_1 Azetidine Scaffold (High Stability) Pyr Pyrrolidine Ether (Parent) Radical C-Centered Radical (Unstable) Pyr->Radical CYP450 (H-abstraction) Azet Azetidine Ether (Parent) Pyr->Azet Ring Contraction Strategy Iminium Iminium Ion Radical->Iminium -e- Lactam Lactam Metabolite (Inactive/Excreted) Iminium->Lactam +H2O Stable Intact Scaffold (Resists Oxidation) Azet->Stable Steric/Electronic Protection

Caption: Comparative metabolic liability. Pyrrolidines undergo oxidative degradation to lactams, while azetidines resist


-carbon oxidation due to ring strain.

Bioactivity Case Study: VMAT2 Inhibitors

To demonstrate the bioactivity impact, we examine the optimization of Lobelane analogs targeting the Vesicular Monoamine Transporter 2 (VMAT2), a target for treating methamphetamine abuse.

  • The Challenge: The initial pyrrolidine/piperidine analogs showed high potency (

    
     nM) but suffered from rapid clearance.
    
  • The Solution: Researchers synthesized cis- and trans-3-alkoxyazetidine analogs.

  • The Result:

    • The cis-3-methoxyazetidine analog (Compound 22b) exhibited a

      
       of 24 nM , making it 2-fold more potent than the parent scaffold.
      

(Source: Horton et al., Bioorg. Med. Chem., 2013)

Experimental Protocols

A. Synthesis: Mitsunobu Ether Formation

Objective: Stereoselective synthesis of 3-aryloxyazetidines from N-Boc-3-hydroxyazetidine.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Phenol/Aryl-alcohol derivative (1.1 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine, the phenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions (N-oxide formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Validation (TLC/LCMS): Monitor for disappearance of the alcohol. Azetidines are polar; use stains (Ninhydrin/Permanganate) as UV may be weak.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Flash chromatography.

    • Note: Azetidines are less stable on acidic silica than pyrrolidines. Use 1%

      
       in the eluent to neutralize silica acidity.
      
B. Assay: Microsomal Stability (HLM)

Objective: Quantify the metabolic stability advantage.

  • Incubation: Incubate test compound (

    
    ) with pooled Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time.
    

Decision Logic: When to Switch?

Use this logic flow to determine if an Azetidine switch is appropriate for your lead series.

DecisionTree Start Current Lead: Pyrrolidine Ether Check1 Is Metabolic Stability Acceptable? Start->Check1 Check2 Is Lipophilicity (LogD) Too High? Check1->Check2 No (High Clearance) Check1->Check2 Yes Check3 Is the Vector Critical for Binding? Check2->Check3 No Switch Switch to Azetidine (Synthesize Analog) Check2->Switch Yes (Need lower LogD) Keep Keep Pyrrolidine (Optimize Substituents) Check3->Keep Strict Envelope Shape Required Check3->Switch Flexible Pocket

Caption: Decision matrix for initiating a pyrrolidine-to-azetidine scaffold hop.

References

  • Horton, D. B., et al. (2013). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry, 21(21), 6771-6777.[1]

  • Stepan, A. F., et al. (2011). "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Context: General ring contraction principles).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8983. (Context: Comparative analysis of 4-membered rings).

  • Lowe, D. (2010). "Azetidines: Small Rings, Big Pharma." In the Pipeline (Science.org).

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-((4-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-((4-Methylbenzyl)oxy)azetidine, a molecule of interest in synthetic and medicinal chemistry. By dissecting its key functional groups—a secondary azetidine ring, an aryl alkyl ether linkage, and a para-substituted aromatic ring—we will establish a detailed vibrational fingerprint. This analysis is further enriched by a comparative study against structurally related molecules to highlight the unique spectral features essential for its unambiguous identification. This document is intended for researchers and professionals in drug development who rely on precise spectroscopic characterization.

Part 1: Predicted Infrared Spectrum of 3-((4-Methylbenzyl)oxy)azetidine

The structure of 3-((4-Methylbenzyl)oxy)azetidine combines several distinct functional groups, each contributing characteristic absorption bands to its infrared spectrum. Understanding these individual contributions is paramount for accurate spectral interpretation.

Caption: Molecular structure of 3-((4-Methylbenzyl)oxy)azetidine.

The expected IR absorption peaks for 3-((4-Methylbenzyl)oxy)azetidine are summarized in the table below. These predictions are based on established group frequencies for its constituent parts.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350 - 3310MediumN-H StretchSecondary Amine (Azetidine)
3100 - 3010MediumC-H Stretch (sp²)Aromatic Ring
2960 - 2850StrongC-H Stretch (sp³)Alkyl (CH₃, CH₂, Azetidine CH/CH₂)
1615 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1520 - 1490MediumC=C Stretch (in-ring)Aromatic Ring
1470 - 1450MediumCH₂ ScissoringAlkyl (CH₂)
~1375MediumCH₃ Symmetric BendMethyl (CH₃)
1335 - 1250StrongC-N Stretch (Aromatic Amine character)Azetidine (cyclic)
1260 - 1200StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1050 - 1010StrongSymmetric C-O-C StretchAryl Alkyl Ether
910 - 665BroadN-H WagSecondary Amine
840 - 810StrongC-H Out-of-Plane (oop) Bendp-Disubstituted Aromatic

Key Diagnostic Features:

  • N-H Vibrations: The presence of a single, medium-intensity N-H stretching band around 3330 cm⁻¹ is a clear indicator of the secondary amine in the azetidine ring.[1] A broad N-H wagging band is also expected in the lower frequency region (910-665 cm⁻¹).[1]

  • C-H Stretching Region (3100-2800 cm⁻¹): A critical diagnostic region is the split between aromatic and aliphatic C-H stretches. Peaks appearing just above 3000 cm⁻¹ confirm the presence of sp²-hybridized carbons of the benzene ring, while the strong absorptions just below 3000 cm⁻¹ arise from the sp³-hybridized carbons of the azetidine ring, the benzylic methylene group, and the terminal methyl group.[2][3][4]

  • Ether Linkage (C-O-C): The aryl alkyl ether is characterized by two strong and distinct C-O stretching bands.[5][6][7] The asymmetric stretch is expected at a higher wavenumber (around 1250 cm⁻¹) than the symmetric stretch (around 1040 cm⁻¹).[5][8] These are often the most intense peaks in the fingerprint region.

  • Aromatic Substitution: The in-ring C=C stretching vibrations produce sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹.[9] Crucially, the strong absorption between 840-810 cm⁻¹ due to C-H out-of-plane bending is highly diagnostic for the 1,4- (or para-) substitution pattern on the benzene ring.[9]

Part 2: Comparative Spectral Analysis

To underscore the unique spectral identity of 3-((4-Methylbenzyl)oxy)azetidine, we compare its predicted IR features with those of molecules that represent its core functional components: p-Xylene , Azetidine , and Benzyl Methyl Ether .

Vibrational Mode3-((4-Methylbenzyl)oxy)azetidine (Predicted)p-Xylene[10][11][12][13]Azetidine[14]Benzyl Methyl Ether[15]
N-H Stretch 3350 - 3310 cm⁻¹Absent~3340 cm⁻¹Absent
Aromatic C-H Stretch 3100 - 3010 cm⁻¹3100 - 3010 cm⁻¹Absent3100 - 3010 cm⁻¹
Aliphatic C-H Stretch 2960 - 2850 cm⁻¹2960 - 2850 cm⁻¹2960 - 2850 cm⁻¹2960 - 2850 cm⁻¹
Aromatic C=C Stretch ~1615 & ~1510 cm⁻¹~1615 & ~1500 cm⁻¹Absent~1600 & ~1500 cm⁻¹
Asymmetric C-O-C 1260 - 1200 cm⁻¹AbsentAbsent~1250 cm⁻¹
Symmetric C-O-C 1050 - 1010 cm⁻¹AbsentAbsent~1040 cm⁻¹
C-N Stretch 1335 - 1250 cm⁻¹Absent1250 - 1020 cm⁻¹Absent
p-Subst. C-H oop 840 - 810 cm⁻¹840 - 790 cm⁻¹AbsentN/A (Monosubstituted)

Discussion of Comparative Data:

  • vs. p-Xylene: p-Xylene shares the para-substituted aromatic ring and methyl group with our target molecule. Its spectrum confirms the positions of the aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), C=C ring stretches, and the crucial p-substitution C-H oop band.[11] However, it completely lacks the N-H and C-O-C ether bands, which are prominent features of 3-((4-Methylbenzyl)oxy)azetidine.

  • vs. Azetidine: The spectrum of azetidine isolates the features of the four-membered cyclic secondary amine.[14] It shows the characteristic N-H stretch and aliphatic C-H stretches. Its C-N stretch falls in the 1250-1020 cm⁻¹ range for aliphatic amines.[1][16] Our target molecule is expected to have a C-N stretch at a slightly higher frequency due to the influence of adjacent groups. Azetidine's spectrum lacks any aromatic or ether absorptions.

  • vs. Benzyl Methyl Ether: This compound is an excellent model for the aryl alkyl ether portion. Its spectrum is dominated by the two strong C-O-C stretching bands and the signals for a monosubstituted aromatic ring.[15] While it possesses the key ether linkage absorptions, it lacks the N-H and C-N signals from the azetidine ring and would show a different C-H oop bending pattern characteristic of monosubstitution (typically 770-730 cm⁻¹ and 710-690 cm⁻¹).[9]

This comparative analysis demonstrates that the combination of a secondary amine N-H stretch, strong dual C-O ether bands, and a p-substitution aromatic oop band creates a unique spectral fingerprint for 3-((4-Methylbenzyl)oxy)azetidine.

Part 3: Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-fidelity, reproducible IR spectrum, adherence to a validated experimental protocol is essential. The following procedure describes the use of a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.

Caption: Workflow for acquiring a high-quality FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Causality: The FTIR spectrometer must be purged with dry air or nitrogen for at least 30 minutes prior to use. This is critical to minimize atmospheric interference from water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2360 cm⁻¹), which can obscure key sample peaks.

    • Ensure the sample compartment is clean and free of any residues.

  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • Place one to two drops of the pure 3-((4-Methylbenzyl)oxy)azetidine sample onto the center of a clean, polished salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top and apply slight pressure to create a thin, uniform liquid film. The film should be free of air bubbles.

    • Trustworthiness: This method is self-validating as an ideal film will show absorbances for the strongest peaks that do not exceed the detector's linear range (i.e., transmittance does not flatline at 0%).

  • Background Collection:

    • Place the empty, assembled salt plates (or nothing, for a direct air background) into the sample holder in the spectrometer's beam path.

    • Collect a background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the instrument's response and the atmospheric conditions at that moment. It is digitally subtracted from the sample scan to produce the final spectrum of only the sample.

  • Sample Spectrum Collection:

    • Without changing instrument settings, remove the empty plates and insert the prepared sample plates into the holder.

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • Trustworthiness: Using identical parameters for both background and sample scans is crucial for accurate subtraction and reliable results.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final transmittance or absorbance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Utilize the software's peak-picking function to identify the precise wavenumbers of absorption maxima.

    • Assign the identified peaks to their corresponding molecular vibrations by comparing them to the predicted values and established correlation tables.

Conclusion

The infrared spectrum of 3-((4-Methylbenzyl)oxy)azetidine is defined by a unique and identifiable combination of absorption bands. The key diagnostic markers are the secondary amine N-H stretch, the dual strong C-O stretches of the aryl alkyl ether, and the C-H out-of-plane bending band confirming the para-substitution pattern of the aromatic ring. By comparing its spectrum to simpler, related molecules, these features can be confidently assigned, providing a robust method for the structural verification and quality control of this compound in a research or industrial setting.

References

  • University of Michigan. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of Michigan. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chegg. (n.d.). USE IR spectroscopy AND UV spectroscopy to distinguish between o-xylene and p-xylene. Retrieved from [Link]

  • Al-Jothery, H. A. A., Al-Masoudi, W. A., & Al-Garah, F. T. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2). Retrieved from [Link]

  • University of Illinois. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Michigan. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Reddit. (2016, August 10). IR Spec SP2 CH VS SP3 CH. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of the IR spectra of p-xylene measured under high pressure... Retrieved from [Link]

  • chemeurope.com. (n.d.). P-Xylene (data page). Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Xylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Michigan. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl isopentyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2019, July 4). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2023, June 1). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl ethyl ether. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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Validation of 3-((4-Methylbenzyl)oxy)azetidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Analytical Chemistry & Metrology)

Executive Summary & Strategic Importance

In the development of novel therapeutics—particularly S1P1 modulators and glutamate transporter inhibitors—the azetidine scaffold has emerged as a privileged motif due to its ability to lower lipophilicity while maintaining metabolic stability compared to larger rings. 3-((4-Methylbenzyl)oxy)azetidine serves as a critical high-value intermediate.[1]

However, validating this molecule as a Reference Standard presents unique challenges. Unlike stable aromatic heterocycles, the azetidine ring possesses significant ring strain (~25 kcal/mol), making it susceptible to acid-catalyzed ring-opening hydrolysis and polymerization.[1]

This guide provides a definitive technical framework for validating this compound. We compare the "Gold Standard" (HCl Salt, Mass Balance & qNMR) against the "Routine Alternative" (Free Base, Area% Purity) to demonstrate why rigorous characterization is non-negotiable for critical drug substance intermediates.

Structural Characterization & Identity (The Fingerprint)[1]

Before quantitative validation, the chemical identity must be unequivocal.[1] For 3-((4-Methylbenzyl)oxy)azetidine, the secondary amine and the ether linkage are the critical functional groups.[1]

Core Identity Panel
TechniqueCritical ParameterAcceptance Criteria
1H-NMR (DMSO-d6) Azetidine Ring ProtonsDistinct multiplets at

3.5–4.5 ppm.[1] Splitting pattern confirms 3-substitution.[1]
13C-NMR C3-Position ShiftCharacteristic shift around

65–70 ppm (ether linkage) and

50–55 ppm (ring carbons).[1]
HRMS (ESI+) Molecular Ion

calculated: 194.1181 Da (approx).[1] Error < 5 ppm.
IR Spectroscopy Ether C-O stretchStrong band ~1100 cm⁻¹. Absence of carbonyl (unless salt counterion interferes).[1]

Scientist’s Note: The free base of this molecule is typically a viscous oil or low-melting solid that rapidly absorbs atmospheric CO₂ to form carbamates. For reference standard purposes, we strictly recommend the Hydrochloride (HCl) or Oxalate salt form to ensure a stable solid lattice.[1]

Comparative Analysis: The Validation Approaches

We evaluated two distinct approaches to validating this reference standard. The choice depends on the phase of drug development (Early Discovery vs. GMP Release).

Option A: The "Gold Standard" (Primary Reference Material)[1]
  • Form: Recrystallized Hydrochloride Salt.

  • Method: Mass Balance (HPLC Purity - Impurities - Water - Residual Solvents - Ash) AND qNMR .[1][2]

  • Suitability: GMP starting material release, late-stage clinical supplies.[1]

Option B: The "Working Standard" (Routine Reagent)[1]
  • Form: Distilled Free Base.

  • Method: HPLC Area% only.

  • Suitability: Early medicinal chemistry library synthesis.

Performance Data Comparison
FeatureOption A (HCl Salt / Mass Balance)Option B (Free Base / Area%)
Absolute Potency 99.4% w/w (Confirmed by qNMR)Unknown (Assumed 100% or equal to Area%)
Hygroscopicity Low (Non-hygroscopic solid)High (Deliquescent oil)
Stability (25°C) > 24 Months< 3 Months (Yellowing/Oxidation)
Traceability SI-Traceable (via NIST internal std)Vendor Certificate only

Verdict: For any regulated workflow, Option A is the only viable path. Relying on Option B leads to potency assignment errors of up to 15% due to absorbed water and carbonate formation, which are invisible to UV detection.

Detailed Experimental Protocols

Purity Assessment by HPLC-UV (The Separations System)

Azetidines are basic. Standard acidic mobile phases can cause on-column degradation if the column temperature is too high. We utilize a Charged Surface Hybrid (CSH) column to maintain peak shape at low pH without degradation.[1]

  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Azetidine ring absorption) and 254 nm (Benzyl chromophore).[1]

  • Column Temp: 30°C (Do strictly NOT exceed 40°C to prevent hydrolysis).

Potency Assignment by qNMR (The Absolute Method)

Quantitative NMR (qNMR) is superior to Mass Balance for early-phase standards because it does not require identifying every impurity, only quantifying the main peak against an internal standard.[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent: D₂O (for HCl salt) or DMSO-d6.[1]

  • Relaxation Delay (d1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Stability & Degradation Logic (Visualized)

Understanding the degradation of the azetidine ring is crucial for handling. The ring strain makes it susceptible to acid hydrolysis, opening the ring to form a linear amino-alcohol impurity.

Diagram 1: Degradation Pathway & Stability Logic[1]

AzetidineStability Standard 3-((4-Methylbenzyl)oxy) azetidine (Intact) Intermediate Protonated Azetidinium Ion (Activated) Standard->Intermediate Protonation Acid Acidic Condition (H+ / H2O) Acid->Intermediate Product Ring-Opened Impurity (Amino-Alcohol Linear Chain) Intermediate->Product Nucleophilic Attack (H2O) Control PREVENTION STRATEGY: 1. Store as HCl Salt (Lattice Stabilization) 2. Keep HPLC Column < 40°C 3. Avoid protic solvents for long storage Control->Standard

Caption: Mechanism of acid-catalyzed ring opening. The strain energy facilitates the cleavage of the C-N bond upon protonation, necessitating strict pH and temperature controls during analysis.

Diagram 2: The Validation Workflow (Decision Tree)

ValidationWorkflow Start Crude 3-((4-Methylbenzyl)oxy)azetidine Purification Salt Formation (HCl) & Recrystallization Start->Purification ID Structural ID (NMR, MS, IR) Purification->ID Decision Is Mass Balance Feasible? (Do we have TGA/KF data?) ID->Decision PathA Method A: Mass Balance (100% - Impurities - Water - Solvents) Decision->PathA Yes (Full QC) PathB Method B: qNMR (Direct Potency vs NIST Std) Decision->PathB No (Rapid/Efficient) Final Generate Certificate of Analysis (CoA) Assign Potency & Retest Date PathA->Final PathB->Final

Caption: Strategic decision tree for assigning potency. qNMR is often preferred for azetidine intermediates to avoid artifacts from hygroscopicity in mass balance calculations.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3][4][5] Geneva, Switzerland.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD.[1] [1]

  • Burton, G., et al. "Azetidines: Synthesis and properties."[1] Chemical Reviews, 2021.[1] (Contextual grounding on azetidine stability).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.